molecular formula C9H5BrF3N B3034456 6-Bromo-2-trifluoromethyl-1H-indole CAS No. 1782390-81-1

6-Bromo-2-trifluoromethyl-1H-indole

Cat. No.: B3034456
CAS No.: 1782390-81-1
M. Wt: 264.04 g/mol
InChI Key: KSBHDTNUEBRGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-trifluoromethyl-1H-indole (CAS 1782390-81-1) is a high-purity chemical building block of significant interest in organic synthesis and drug discovery. With the molecular formula C 9 H 5 BrF 3 N and a molecular weight of 264.04 g/mol, this compound features a reactive bromo substituent and an electron-withdrawing trifluoromethyl group on its indole scaffold, making it a privileged structure for the design of novel bioactive molecules . The indole core is a prevalent motif in medicinal chemistry, known for its diverse biological activities . The specific substitution pattern on this compound enhances its utility as a key intermediate. The bromine atom at the 6-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to introduce a wide array of aryl, alkenyl, or alkynyl groups . Concurrently, the trifluoromethyl group at the 2-position is highly valued in drug design for its ability to improve metabolic stability, enhance membrane permeability, and increase binding affinity to biological targets . This reagent is particularly valuable for constructing potential therapeutics. Indole derivatives, especially those with a trifluoromethyl group, are extensively investigated for their anti-inflammatory, neuroprotective, antiproliferative, and antifungal properties . Researchers utilize this compound as a precursor in the synthesis of more complex molecules aimed at targeting oncogenic pathways, infectious diseases, and neurological disorders. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBHDTNUEBRGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-trifluoromethyl-1H-indole (CAS 1782390-81-1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2-trifluoromethyl-1H-indole, a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore its strategic importance in drug discovery, present a plausible synthetic approach, and detail essential safety and handling protocols.

Core Properties and Specifications

This compound is a solid at room temperature, typically supplied with a purity of 98% or higher. Its unique molecular architecture, featuring both a bromine atom and a trifluoromethyl group on the indole scaffold, makes it a valuable building block for the synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1782390-81-1[1]
Molecular Formula C₉H₅BrF₃N
Molecular Weight 264.04 g/mol
Physical Form Solid
Purity ≥98%
Storage Temperature 2-8°C, Sealed in a dry environment[2]
InChI Key KSBHDTNUEBRGFF-UHFFFAOYSA-N

Strategic Importance in Drug Discovery and Medicinal Chemistry

The indole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of a bromine atom and a trifluoromethyl group onto this scaffold can significantly enhance the pharmacological properties of the resulting molecules.

  • The Role of Bromine: The presence of a bromine atom at the C6 position can influence a molecule's lipophilicity and metabolic stability. Brominated indoles have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

  • The Impact of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a key functional group in modern medicinal chemistry. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, and its steric bulk can influence binding to biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability and bioavailability of a drug candidate.[4]

The combination of these two functionalities in this compound makes it a highly attractive starting material for the synthesis of novel compounds with potentially enhanced therapeutic profiles.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic route to this compound, starting from a suitably substituted 2-alkynylaniline.

G cluster_0 Proposed Synthesis of this compound A Substituted 2-Alkynylaniline B Domino Trifluoromethylation/Cyclization A->B CuCF₃, Ligand, Solvent C This compound B->C Work-up

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Generalized)

This protocol is a generalized procedure based on the synthesis of similar 2-(trifluoromethyl)indoles and should be optimized for the specific synthesis of this compound.

Materials:

  • Substituted 2-alkynylaniline (e.g., a protected 4-bromo-2-ethynylaniline)

  • Fluoroform-derived CuCF₃ reagent

  • An appropriate ligand (e.g., TMEDA)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-alkynylaniline in the anhydrous solvent.

  • Addition of Reagents: Add the ligand to the reaction mixture, followed by the fluoroform-derived CuCF₃ reagent.

  • Reaction: Stir the reaction mixture at an elevated temperature (the optimal temperature will need to be determined experimentally) and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Spectral Data (Illustrative)

While the specific spectral data for this compound is not publicly available, we can infer the expected characteristics based on the structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the N-H proton. The chemical shifts and coupling constants will be influenced by the bromo and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the CF₃ group.

  • IR Spectroscopy: The infrared spectrum would likely show a characteristic N-H stretching vibration around 3400 cm⁻¹, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

For illustrative purposes, the PubChem entry for the related compound 6-Bromo-1H-indole (CAS 52415-29-9) provides spectral data that can serve as a reference point for the indole core.[5]

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken when handling this compound.

Table 2: GHS Hazard Information
Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area or under a fume hood.

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed and store in a dry, cool, and well-ventilated place at 2-8°C.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a brominated and trifluoromethylated indole scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. While specific experimental data for this compound is not widely available, this guide provides a comprehensive overview of its known properties, its significance in drug discovery, a plausible synthetic approach, and essential safety information to support researchers in their endeavors.

References

Sources

Lipophilicity and Metabolic Stability of Trifluoromethylated Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into the indole scaffold represents a cornerstone strategy in modern medicinal chemistry.[1] This modification serves a dual purpose: it significantly modulates lipophilicity (LogP) to enhance membrane permeability and acts as a metabolic "shield" against Cytochrome P450-mediated oxidation. This guide provides a technical analysis of these physicochemical shifts, detailed experimental protocols for their assessment, and the mechanistic rationale for their application in drug discovery.

The Fluorine Advantage: Physicochemical Basis

The strategic value of the


 group stems from its unique electronic and steric properties.[1] Unlike a methyl group (

), the

group is highly electron-withdrawing and significantly larger, altering the indole's interaction with biological systems.
Electronic Modulation and Bond Strength

The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol), rendering it chemically inert to most metabolic transformations.

  • HOMO Lowering: The strong electron-withdrawing nature of

    
     reduces the energy of the Highest Occupied Molecular Orbital (HOMO) of the indole 
    
    
    
    -system.[2]
  • Metabolic Impact: Since CYP450 oxidation is often electrophilic, a lower HOMO energy makes the indole ring less nucleophilic and therefore less susceptible to oxidative attack, particularly at the electron-rich C3 position.

The Hansch Constant ( )

The Hansch hydrophobicity constant (


) quantifies the contribution of a substituent to the lipophilicity of a molecule.
  • 
    :  ~0.56
    
  • 
    :  ~0.88[3][4]
    
  • Implication: Replacing a methyl group with a trifluoromethyl group increases the overall LogP of the molecule by approximately 0.3–0.4 units, driving higher partition into lipid bilayers.

Lipophilicity Profiling: LogP Determination

Accurate determination of lipophilicity is critical as it dictates blood-brain barrier (BBB) penetration and oral bioavailability. While traditional shake-flask methods are common, high-throughput HPLC-based determination is preferred for lipophilic indoles to avoid emulsion formation and solubility limits.

Chromatographic Hydrophobicity Index (CHI) Protocol

This method correlates the retention time on a C18 column with LogP values derived from a calibration set.

Equipment:

  • System: UHPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: (A) 50 mM Ammonium Acetate pH 7.4; (B) Acetonitrile.

Step-by-Step Workflow:

  • Calibration: Inject a set of 5–10 standards with known LogP values (e.g., Theophylline, Toluene, Triphenylene).

  • Sample Preparation: Dissolve

    
    -indole derivatives in DMSO to 10 mM. Dilute to 100 µM in 50:50 MeOH:Water.
    
  • Gradient Run: Run a fast gradient (0% to 100% B over 5 minutes).

  • Calculation:

    • Measure retention time (

      
      ).
      
    • Calculate CHI:

      
      .
      
    • Convert to LogP using the calibration regression line:

      
       (coefficients vary by column).
      

Metabolic Stability: Microsomal Clearance Assay[5][6][7]

The indole core is prone to oxidation by CYP450 isoforms (primarily CYP3A4 and CYP2D6). The


 group is often placed at the C2, C3, or C5 positions to block hydroxylation. The following protocol determines the Intrinsic Clearance (

) and Half-life (

).
Mechanism of Metabolic Blocking

Unsubstituted indoles undergo epoxidation at the C2-C3 bond or hydroxylation at C5/C6.

  • C3-Blocking: A

    
     at C3 prevents the formation of the unstable 3-hydroxyindolenine intermediate.
    
  • Ring Deactivation: A

    
     on the benzene ring (e.g., C5) deactivates the ring toward electrophilic aromatic substitution by CYP enzymes.
    
Protocol: Liver Microsome Stability Assay

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein).

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Experimental Workflow:

  • Pre-Incubation: Mix Microsomes (final conc. 0.5 mg/mL) and Test Compound (1 µM) in Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Ice-cold Acetonitrile. Vortex to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode) to quantify parent compound remaining.

Data Analysis: Plot


 vs. Time (

). The slope (

) is the elimination rate constant.




Visualization of Concepts

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how the Trifluoromethyl group prevents the formation of unstable metabolic intermediates compared to a standard indole.

MetabolicBlocking cluster_0 Standard Indole Metabolism cluster_1 CF3-Indole Stabilization Indole Indole Core (Electron Rich) CYP CYP450 (Oxidation) Indole->CYP Epoxide 2,3-Epoxide / Indolenine (Unstable Intermediate) CYP->Epoxide Oxidative Attack Metabolites Hydroxylated Metabolites (High Clearance) Epoxide->Metabolites Rearrangement CF3Indole 3-CF3-Indole (Electron Deficient) CYP_Blocked CYP450 (Blocked) CF3Indole->CYP_Blocked Stable Intact Drug (Low Clearance) CYP_Blocked->Stable Steric/Electronic Shield

Caption: Comparative metabolic pathways showing the protective effect of the Trifluoromethyl group against CYP450-mediated oxidation.

Diagram 2: Experimental Workflow for Stability Assessment

A step-by-step logic flow for the Microsomal Stability Assay described in Section 3.

Workflow cluster_assay Microsomal Stability Assay Start Compound Synthesis (CF3-Indole) Mix 1. Pre-Incubation (Microsomes + Buffer + Drug) Start->Mix Initiate 2. Initiation (Add NADPH) Mix->Initiate Incubate 3. Kinetic Sampling (0, 5, 15, 30, 60 min) Initiate->Incubate Quench 4. Quench Reaction (Ice-Cold ACN + Internal Std) Incubate->Quench Analysis LC-MS/MS Analysis (MRM Quantification) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc Decision Decision Gate: CL_int < 10 µL/min/mg? Calc->Decision Proceed Proceed to In Vivo PK Decision->Proceed Yes Redesign Redesign: Modify CF3 Position Decision->Redesign No Redesign->Start

Caption: Decision-tree workflow for evaluating the metabolic stability of trifluoromethylated indoles.

Comparative Data Summary

The following table summarizes the impact of


 substitution on key ADME properties compared to unsubstituted and methylated analogs.
PropertyIndole (Unsubstituted)3-Methyl-Indole3-Trifluoromethyl-IndoleImpact Analysis
LogP (Lipophilicity) ~2.1~2.6~3.0 - 3.2 Enhanced membrane permeability; potential for higher BBB penetration.
Electronic State Electron-richElectron-rich (Donor)Electron-deficient Reduced susceptibility to oxidative metabolism.
Metabolic

Low (< 15 min)Low-ModerateHigh (> 50 min) Blocks C3-oxidation; significantly improves intrinsic clearance.
C-X Bond Energy 99 kcal/mol (C-H)85 kcal/mol (C-C)116 kcal/mol (C-F) Metabolically inert bond; resists cleavage.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Tang, T., et al. (2024). Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles. Organic Chemistry Frontiers, 11(6), 1720-1728.[5] [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

Sources

The Enigmatic Potential of 6-Bromo-2-Trifluoromethylindole: A Technical Guide to Unraveling its Kinase Inhibition Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among these, kinase inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology. This technical guide delves into the untapped potential of a specific, yet under-characterized, indole derivative: 6-bromo-2-trifluoromethylindole. We will navigate the scientific rationale behind its design, explore its likely interactions within the kinome, and provide a comprehensive roadmap for its synthesis, in-vitro and in-cellulo evaluation as a kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the competitive landscape of kinase inhibitor discovery.

Introduction: The Allure of the Indole Scaffold in Kinase Inhibition

Kinases are a large and diverse family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them highly attractive drug targets. The indole nucleus, a bicyclic aromatic heterocycle, has proven to be a versatile framework for the design of potent and selective kinase inhibitors.[2] Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases underpins its success as a pharmacophore.

The strategic functionalization of the indole ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The focus of this guide, 6-bromo-2-trifluoromethylindole, incorporates two key chemical modifications: a bromine atom at the 6-position and a trifluoromethyl group at the 2-position.

  • The Significance of Bromination: Halogenation, particularly bromination, is a widely employed strategy in drug design to enhance biological activity. The introduction of a bromine atom can modulate a compound's lipophilicity, metabolic stability, and, crucially, its binding affinity through the formation of halogen bonds with the target protein.[3] In the context of kinase inhibitors, a bromine substituent can provide an additional interaction point within the ATP-binding site, contributing to increased potency and selectivity.[4]

  • The Power of the Trifluoromethyl Group: The trifluoromethyl (CF3) group is another powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature can significantly alter the electronic properties of the indole ring, influencing pKa and hydrogen-bonding capabilities. Furthermore, the CF3 group can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability, thereby favorably impacting a compound's overall drug-like properties.[5]

While the specific biological activity of 6-bromo-2-trifluoromethylindole remains largely unexplored in publicly available literature, its structural features strongly suggest a high potential for kinase inhibition. Patents related to indole derivatives for cancer treatment often include compounds with similar substitution patterns, hinting at their therapeutic relevance.[6][7][8] This guide, therefore, serves as a comprehensive primer for any research program aiming to elucidate the kinase inhibitory profile of this promising molecule.

Hypothetical Kinase Targets and Rationale

In the absence of direct experimental data, we can leverage computational approaches and the known targets of structurally related indole derivatives to hypothesize potential kinase targets for 6-bromo-2-trifluoromethylindole. Computational tools that analyze the structural features of a compound and compare them to the binding sites of a vast array of kinases can provide valuable starting points for experimental validation.[9][10][11][12]

Based on the known activity of other substituted indoles, potential kinase families of interest include:

  • Receptor Tyrosine Kinases (RTKs): This family, which includes EGFR, VEGFR, and PDGFR, is frequently implicated in cancer cell proliferation and angiogenesis. Many approved kinase inhibitors target these pathways.[1][2] The indole scaffold is a common feature in inhibitors of these kinases.[13]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several indole-based compounds have been reported as CDK inhibitors.

  • MAP Kinase Pathway Kinases: This signaling cascade, including kinases like MEK and ERK, is another crucial pathway in cancer progression.

  • PI3K/Akt/mTOR Pathway Kinases: This pathway is central to cell growth, survival, and metabolism, and its dysregulation is common in cancer.

The following diagram illustrates a generalized signaling pathway often targeted by kinase inhibitors, providing a conceptual framework for where 6-bromo-2-trifluoromethylindole might exert its effects.

Kinase_Signaling_Pathway cluster_inhibitor Potential Inhibition by 6-Bromo-2-Trifluoromethylindole Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Transcription Factors->Cell Growth & Proliferation Inhibitor Inhibitor Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibitor->PI3K Inhibitor->Raf Synthesis_Workflow Starting Material 4-Bromo-2-nitrotoluene Intermediate_1 Condensation with Trifluoroacetic Anhydride Starting Material->Intermediate_1 Intermediate_2 Reductive Cyclization (e.g., Fe/AcOH) Intermediate_1->Intermediate_2 Final_Product 6-Bromo-2-trifluoromethylindole Intermediate_2->Final_Product

Caption: A potential synthetic workflow for 6-bromo-2-trifluoromethylindole.

Step-by-Step Protocol:

  • Condensation: React 4-bromo-2-nitrotoluene with trifluoroacetic anhydride in the presence of a suitable base (e.g., pyridine) to form the corresponding trifluoroacetylated intermediate.

  • Reductive Cyclization: Subject the intermediate to reductive cyclization conditions. A common method is the use of iron powder in acetic acid, which reduces the nitro group to an amine, followed by intramolecular cyclization to form the indole ring.

  • Purification: Purify the final product using standard techniques such as column chromatography and recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized 6-bromo-2-trifluoromethylindole using analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assays

The initial assessment of kinase inhibitory activity is typically performed using in vitro biochemical assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

A. Broad Kinome Screening:

To identify the primary kinase targets of 6-bromo-2-trifluoromethylindole, a broad kinase panel screen is the recommended first step. Several commercial services offer screening against hundreds of kinases.

B. IC50 Determination for Hit Kinases:

For any "hit" kinases identified in the initial screen, the half-maximal inhibitory concentration (IC50) should be determined. This provides a quantitative measure of the compound's potency. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Table 1: Representative Data from a Hypothetical Kinase Panel Screen

Kinase Target% Inhibition at 1 µM
EGFR85%
VEGFR278%
PDGFRβ72%
CDK245%
MEK130%
PI3Kα25%

Step-by-Step Protocol for IC50 Determination (ADP-Glo™ Assay):

  • Prepare Reagents:

    • Dilute the purified kinase to the desired concentration in kinase reaction buffer.

    • Prepare a solution of the kinase-specific substrate and ATP.

    • Perform a serial dilution of 6-bromo-2-trifluoromethylindole in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compound solutions.

    • Add the kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assays

Following in vitro characterization, it is crucial to assess the compound's activity in a cellular context. Cell-based assays determine if the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.

A. Target Engagement Assays:

These assays confirm that the compound binds to its intended kinase target within the cell. The NanoBRET™ Target Engagement Assay is a widely used method.

B. Cellular Phosphorylation Assays:

This type of assay measures the phosphorylation of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation upon treatment with the compound indicates target inhibition. Western blotting is a common technique for this analysis.

Step-by-Step Protocol for Western Blotting to Assess Target Inhibition:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) and treat with varying concentrations of 6-bromo-2-trifluoromethylindole for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of substrate phosphorylation.

Structure-Activity Relationship (SAR) Studies

Once the kinase inhibitory profile of 6-bromo-2-trifluoromethylindole is established, further optimization can be achieved through systematic structure-activity relationship (SAR) studies. This involves synthesizing and testing analogs of the parent compound to understand how different chemical modifications impact potency and selectivity.

Key Areas for SAR Exploration:

  • Position of the Bromo Substituent: Investigate the effect of moving the bromine atom to other positions on the indole ring (e.g., 4, 5, or 7).

  • Alternative Halogens: Replace the bromine with other halogens (e.g., chlorine, fluorine) to probe the importance of halogen bonding and lipophilicity.

  • Modifications at the 2-Position: Explore other electron-withdrawing groups or small alkyl groups in place of the trifluoromethyl group.

  • Substitution at the N1 Position: Introduce various substituents on the indole nitrogen to explore potential interactions in that region of the kinase binding site.

Conclusion and Future Directions

6-bromo-2-trifluoromethylindole stands as a molecule of significant interest at the intersection of established pharmacophores for kinase inhibition. While direct experimental evidence of its biological activity is currently limited in the public domain, its structural characteristics provide a strong rationale for its investigation as a kinase inhibitor. The experimental roadmap outlined in this guide offers a comprehensive strategy for elucidating its kinase inhibition profile, from initial synthesis and broad kinome screening to detailed cellular characterization and SAR studies.

The insights gained from such a research program could not only unveil a novel kinase inhibitor but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of substituted indoles with the human kinome. The journey to unlocking the full therapeutic potential of 6-bromo-2-trifluoromethylindole is a compelling prospect for the drug discovery community.

References

  • Derivatives of indole for the treatment of cancer, viral infections and lung diseases. US10851054B2.
  • Compounds and their use in tre
  • Indole derivatives and uses thereof for tre
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.
  • Computational methods for analysis and inference of kinase/inhibitor rel
  • TRK inhibitors useful as anticancer drugs. US11952364B2.
  • Compositions and methods for tre
  • 6-Bromo-2-(trifluoromethyl)-1H-indole. MilliporeSigma.
  • Synthesis, reactivity and biological evaluation of novel halogen
  • Computational Modeling of Kinase Inhibitor Selectivity. PMC.
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
  • Biological evaluation of a halogenated triterpenoid, 2α-bromo-dihydrobelulonic acid as inhibitor of human topoisomerase IIα and HeLa cell prolifer
  • Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evalu
  • 6-Bromo-2-(trifluoromethyl)-1H-indole | 1782390-81-1. MilliporeSigma.
  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC.
  • Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study.
  • Formation of 6-bromo-substituted compounds.
  • Development and biological evaluation of novel fluorinated ingredients for modern crop protection.
  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.
  • Trends in kinase drug discovery: targets, indic
  • Targeting the cancer kinome through polypharmacology.

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Workflows for 6-Bromo-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, halogenated heterocyclic building blocks are indispensable for lead optimization. 6-Bromo-2-(trifluoromethyl)-1H-indole (CAS: 1782390-81-1) is a highly specialized intermediate that combines the lipophilicity and metabolic stability of a trifluoromethyl (–CF₃) group with the synthetic versatility of a bromine (–Br) atom.

As a Senior Application Scientist, I have structured this technical guide to transcend a standard Safety Data Sheet (SDS). This whitepaper synthesizes regulatory hazard data with the mechanistic causality behind those hazards, providing researchers with self-validating protocols for safe handling, storage, and synthetic application.

Physicochemical Architecture & Reactivity Rationale

The structural design of 6-Bromo-2-(trifluoromethyl)-1H-indole dictates both its utility and its hazard profile. The electron-withdrawing nature of the C2-CF₃ group lowers the pKa of the indole N–H, making the molecule slightly more acidic than a standard indole. Simultaneously, the C6-Br bond serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions.

Quantitative Physicochemical Data

All quantitative data is summarized below to facilitate rapid stoichiometric calculations and risk assessment.

PropertyValueOperational Rationale
CAS Registry Number 1782390-81-1Essential for regulatory tracking and inventory management.
Molecular Formula C₉H₅BrF₃NHigh halogen density dictates specific segregated waste streams.
Molecular Weight 264.04 g/mol Critical for precise stoichiometric calculations in cross-coupling[1].
Physical Form SolidDust generation risk necessitates draft-controlled handling.
Storage Conditions 2-8°C, Sealed, DryPrevents thermal degradation and atmospheric oxidation of the core.

Toxicological Causality & GHS Hazard Identification

Understanding why a chemical is hazardous is more critical than simply memorizing its pictograms. According to the and , this compound is classified under GHS07 (Warning) [2]. The toxicological causality is broken down as follows:

  • H302 (Harmful if swallowed): The lipophilic –CF₃ group facilitates rapid gastrointestinal absorption. Once systemic, halogenated indoles can undergo hepatic metabolism, potentially generating reactive epoxide intermediates that disrupt cellular function[2].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electron-withdrawing trifluoromethyl group increases the acidity of the indole N–H proton. This acidic nature, combined with the molecule's ability to partition into lipid bilayers, causes localized disruption of cellular membranes in the epidermis and corneal epithelium[2].

  • H317 (May cause an allergic skin reaction): Electrophilic sites on the halogenated indole ring can act as haptens, covalently binding to skin proteins and triggering a localized immune sensitization response[3].

  • H335 (May cause respiratory irritation): As a fine crystalline solid, aerosolized particles can easily deposit in the upper respiratory tract. The localized dissolution of the compound in mucosal fluids triggers an acute inflammatory response[2].

Safe Handling, Storage, and Emergency Protocols

To mitigate the hazards outlined above, laboratory environments must implement strict engineering controls and Personal Protective Equipment (PPE) standards.

Storage Causality

The compound must be stored at 2-8°C in a sealed, dry environment . Causality: Indole derivatives are prone to auto-oxidation when exposed to light and ambient air. Storing the compound under inert gas (Argon/N₂) at reduced temperatures suppresses the kinetic energy required for oxidative degradation, ensuring the integrity of the C6-Br bond for downstream coupling.

Emergency Response & Decontamination

In the event of an accidental release, standard sweeping will aerosolize the H335-classified dust.

  • Self-Validating Spill Protocol: Cover the solid spill with a damp, inert absorbent (such as vermiculite) to suppress dust generation[3]. Scoop the mixture into a sealed polypropylene container. Wash the affected area with a 5% sodium bicarbonate solution to neutralize any residual acidity, validating decontamination when effervescence ceases.

  • Dermal Exposure: Wash immediately with copious amounts of soap and water. If erythema (redness) persists, it validates that sensitization (H317) may have occurred, requiring immediate medical evaluation[3].

Self-Validating Experimental Protocol: Pd-Catalyzed Cross-Coupling

The primary use of 6-Bromo-2-(trifluoromethyl)-1H-indole is as an electrophile in Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system to ensure both safety and synthetic success.

Step 1: Environmental & PPE Verification (Trustworthiness)

  • Action: Don double nitrile gloves, splash goggles, and a flame-resistant lab coat. Verify the fume hood face velocity is between 80-120 fpm.

  • Causality: Halogenated organics can slowly permeate single-layer nitrile. Double-gloving provides a self-validating breach indicator (the inner glove remains intact if the outer is compromised). Proper face velocity prevents the inhalation of irritating dust[3].

Step 2: Stoichiometric Weighing

  • Action: Weigh 264.0 mg (1.0 mmol) of the indole into a pre-dried 20 mL scintillation vial.

  • Causality: Handling the solid exclusively within the draft-minimized zone of the hood prevents aerosolization and respiratory exposure.

Step 3: Reaction Assembly

  • Action: Add 1.2 mmol of the desired arylboronic acid, 0.05 mmol (5 mol%) Pd(dppf)Cl₂, and 2.0 mmol K₂CO₃. Suspend in 5 mL of degassed 1,4-dioxane/H₂O (4:1). Seal and heat to 80°C.

  • Causality: The C6-Br bond is selectively activated by the Pd(0) catalyst. The –CF₃ group at C2 electronically deactivates the pyrrole ring, preventing unwanted electrophilic side-reactions and funneling the reaction exclusively through the cross-coupling pathway.

Step 4: Self-Validating Reaction Monitoring

  • Action: After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

  • Causality: Look for the disappearance of the characteristic 1:1 isotopic doublet at m/z 264 and 266 [M+H]⁺, which corresponds to the ⁷⁹Br and ⁸¹Br isotopes of the starting material. The complete disappearance of this doublet validates 100% conversion.

Step 5: Quenching and Segregated Disposal

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water. Separate the layers.

  • Causality: The aqueous layer contains heavy metals (Pd) and must be routed to a specific heavy-metal waste stream. The organic layer must be disposed of in a halogenated organic waste container to comply with environmental regulations regarding fluorinated compounds[3].

Process Visualization

The following diagram maps the logical workflow for safely handling and reacting 6-Bromo-2-(trifluoromethyl)-1H-indole, from cold storage through to waste disposal.

Workflow A Cold Storage (2-8°C, Dry) B PPE Setup (Double Nitrile) A->B C Hood Transfer (Minimize Dust) B->C D Pd-Coupling (C6-Br Activation) C->D E LC-MS Validation (79Br/81Br Isotope) D->E F Aqueous Quench (Neutralization) E->F G Halogenated Waste Disposal F->G

Workflow for safe handling and synthetic application of 6-Bromo-2-(trifluoromethyl)-1H-indole.

References

  • Title: Safety Data Sheet: 6-Bromo-2-(trifluoromethyl)-1H-indole (Catalog Number 295512) Source: Matrix Scientific URL: [Link]

Sources

Methodological & Application

Application Note: Synthetic Routes for 6-Bromo-2-trifluoromethyl-1H-indole via Domino Trifluoromethylation/Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Logic

The incorporation of the trifluoromethyl (–CF


) group into the indole core is a highly sought-after transformation in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, 6-bromo-2-trifluoromethyl-1H-indole  serves as a high-value bifunctional building block: the C2-CF

group provides metabolic shielding, while the C6-bromide offers a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Historically, synthesizing 2-trifluoromethylindoles required tedious pre-functionalization. However, revolutionized this approach by developing a domino trifluoromethylation/cyclization strategy starting from readily available 2-alkynylanilines. By utilizing an inexpensive, fluoroform-derived CuCF


 reagent, this method ensures absolute regiocontrol and high atom economy.

To synthesize this compound, the optimal starting material is 5-bromo-2-ethynylaniline .

Mechanistic Framework: Causality Behind Experimental Choices

Understanding the reaction mechanism is critical for troubleshooting and scaling. The choice of the nitrogen protecting group and the reaction temperature fundamentally dictates the reaction's regioselectivity and final product structure.

  • Why N-Mesylation is Critical: If the free aniline (–NH

    
    ) is used, the CuCF
    
    
    
    complex coordinates to the alkyne, triggering an immediate nucleophilic attack by the amine. Subsequent reductive elimination places the –CF
    
    
    group at the C3 position, yielding a 3-CF
    
    
    indole. By masking the amine with an electron-withdrawing mesyl (–Ms) group, its nucleophilicity is dampened. This allows the Cu(II)CF
    
    
    species to first react with the terminal alkyne via a cross-coupling mechanism, forming an alkynyl-CF
    
    
    intermediate
    .
  • 5-endo-dig Cyclization: The dampened N-Ms group then undergoes an intramolecular 5-endo-dig cyclization, attacking the CF

    
    -bearing terminal carbon (C-
    
    
    
    ). This strictly enforces the formation of the 2-CF
    
    
    indole core.
  • Temperature & Additive Control: The addition of TMEDA at 50 °C facilitates the in situ desulfonylation of the N-Ms group, yielding the free 1H-indole directly. Pushing the temperature to 80 °C would cause TMEDA/DMF to act as a carbon donor, resulting in an undesired 3-formyl byproduct.

G A 1. N-Mesyl-5-bromo-2-ethynylaniline (Starting Material) C 3. Alkynyl-CF3 Intermediate (Trifluoromethylation) A->C Cu(II)CF3 (Air) B 2. Cu(II)CF3 Complex (Aerobic Oxidation) B->C CF3 transfer D 4. 5-endo-dig Cyclization (N-Ms attacks C-beta) C->D Intramolecular attack E 5. Desulfonylation (50 °C, TMEDA) D->E Rearrangement F 6. This compound (Target Product) E->F -MsOH

Fig 1: Domino trifluoromethylation/cyclization mechanism for 2-CF3-1H-indole synthesis.

Quantitative Data: Reaction Optimization

The table below summarizes the causal relationship between reaction conditions and product divergence, validating the protocol choices.

EntryN-Protecting GroupAdditiveTemp (°C)Major Product FormedYield (%)
1–MsNone25N-Ms-6-bromo-2-CF

-indole
75
2 –Ms TMEDA (3.0 eq) 50 6-Bromo-2-CF

-1H-indole
72
3–MsTMEDA (3.0 eq)803-Formyl-6-bromo-2-CF

-1H-indole
80
4None (–NH

)
None256-Bromo-3-CF

-1H-indole
82

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of N-(5-bromo-2-ethynylphenyl)methanesulfonamide

Objective: Install the critical –Ms directing/protecting group.

  • Reaction: Dissolve commercially available 5-bromo-2-ethynylaniline (10.0 mmol, 1.96 g) in anhydrous CH

    
    Cl
    
    
    
    (40 mL) under N
    
    
    . Add anhydrous pyridine (20.0 mmol, 1.6 mL).
  • Addition: Cool the flask to 0 °C using an ice bath. Dropwise add methanesulfonyl chloride (MsCl) (12.0 mmol, 0.93 mL) over 10 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with 1M HCl (30 mL) to remove residual pyridine. Extract with CH

    
    Cl
    
    
    
    (2 × 30 mL). Wash the combined organic layers with saturated NaHCO
    
    
    and brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting aniline (R

    
     ~0.6) to a lower running spot (R
    
    
    
    ~0.3).
Step 2: In Situ Preparation of Fluoroform-Derived CuCF

Objective: Generate the active trifluoromethylating agent using Grushin’s atom-economical protocol .

  • Setup: In a glovebox or under strict N

    
     flow, add CuCl (30.0 mmol, 2.97 g) and 
    
    
    
    -BuOK (60.0 mmol, 6.73 g) to a flame-dried Schlenk flask.
  • Solvation: Add anhydrous DMF (30 mL). The mixture will turn dark.

  • Gas Addition: Bubble fluoroform gas (CF

    
    H) through the solution at room temperature for 30 minutes. The solution will transition to a clear/amber color, indicating the formation of the[Cu(I)CF
    
    
    
    ] complex.
  • Aerobic Oxidation: Open the flask to the air and stir for 15 minutes. The oxidation to the active [Cu(II)CF

    
    ] species is visually confirmed by a color shift to dark green/brown.
    
Step 3: Domino Cyclization to this compound

Objective: Execute the domino trifluoromethylation, cyclization, and desulfonylation.

  • Reaction: To the stirring [Cu(II)CF

    
    ] solution in DMF (from Step 2), add the N-(5-bromo-2-ethynylphenyl)methanesulfonamide (10.0 mmol, from Step 1) and TMEDA (30.0 mmol, 4.5 mL).
    
  • Heating: Heat the reaction mixture to exactly 50 °C. Leave the reaction vessel open to the air (aerobic conditions are required to sustain the Cu(II) catalytic cycle). Stir for 16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and quench with saturated aqueous NH

    
    Cl (100 mL). Filter the biphasic mixture through a pad of Celite to remove copper salts.
    
  • Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organic layers thoroughly with water (3 × 50 mL) to remove DMF and TMEDA, followed by brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 100:0 to 90:10).

Step 4: Analytical Validation & QC

To verify the successful synthesis of This compound , cross-reference your analytical data against these theoretical checkpoints:

  • 
    F NMR (CDCl
    
    
    
    , 376 MHz):
    A sharp singlet at approximately
    
    
    -61.5 ppm (confirms the presence of the C2-CF
    
    
    group).
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       11.8 ppm (br s, 1H, Indole N-H) - Confirms successful desulfonylation.
      
    • 
       7.6 ppm (d, 1H, C4-H)
      
    • 
       7.5 ppm (s, 1H, C7-H) - Characteristic splitting of the 6-bromo substitution.
      
    • 
       7.2 ppm (dd, 1H, C5-H)
      
    • 
       6.9 ppm (s, 1H, C3-H) - Confirms C3 is unsubstituted (no formyl group).
      
  • LC-MS (ESI-):

    
     262.0 and 264.0 (1:1 ratio, confirming the presence of one bromine atom).
    

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. URL:[Link][1]

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles. Chemical Communications, 54(23), 3024-3026. URL:[Link]

  • Novák, P., Lishchynskyi, A., & Grushin, V. V. (2012). Fluoroform-Derived CuCF3 for Low-Cost, Simple, Efficient, and Safe Trifluoromethylation. Angewandte Chemie International Edition, 51(31), 7767-7770. URL:[Link][2]

Sources

Application Note: Using 6-Bromo-2-trifluoromethyl-1H-indole in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic deployment of 6-Bromo-2-trifluoromethyl-1H-indole (CAS: 1782390-81-1) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike generic fragments, this compound offers a "Dual-Vector" advantage: the 2-trifluoromethyl (CF₃) group serves as a sensitive NMR reporter and metabolic shield, while the 6-bromo (Br) substituent functions as both a halogen-bonding donor and a robust synthetic handle for fragment growing.

This guide provides validated protocols for quality control, 19F-NMR screening , and synthetic elaboration, enabling researchers to transition this fragment from a weak binder to a potent lead candidate efficiently.

Chemical Profile & Structural Logic

The utility of this compound lies in its specific substitution pattern, which addresses common FBDD attrition risks (solubility, vectors for growth) upfront.

Table 1: Physicochemical Properties (Calculated)
PropertyValueFBDD Significance
Molecular Weight 264.04 DaIdeal "Rule of 3" compliance (<300 Da).
cLogP ~3.8Moderate lipophilicity; ensures membrane permeability but requires DMSO handling.
H-Bond Donors 1 (Indole NH)Key directional anchor for protein backbone interaction.
H-Bond Acceptors 0(Excluding F interactions) Low desolvation penalty.
Rotatable Bonds 0Rigid scaffold; minimizes entropy loss upon binding.
PSA (Polar Surface Area) 15.8 ŲExcellent potential for CNS penetration.
Structural "Vectors" for Design[1]
  • The Indole Core: A "privileged structure" capable of mimicking peptide side chains (Tryptophan) and binding to diverse pockets (Kinases, GPCRs).[1]

  • 2-CF₃ Group:

    • Electronic: Strong electron-withdrawing group (EWG); lowers the pKa of the indole NH, strengthening its H-bond donor capability.

    • Biophysical: Acts as a distinct, singlet reporter for 19F-NMR screening (no background signal from protein).

  • 6-Br Substituent:

    • Interaction: Capable of forming Halogen Bonds (XB) with backbone carbonyls (σ-hole interaction).

    • Synthesis: A pre-installed handle for Palladium-catalyzed cross-coupling (Fragment Growing).

Strategic Application: The "F-Screen & Br-Grow" Workflow

The following workflow integrates biophysical screening with synthetic chemistry.

FBDD_Workflow Compound 6-Bromo-2-CF3-Indole (Fragment) QC QC & Solubility (DMSO/PBS) Compound->QC Screen 19F-NMR Screening (T2 Relaxation) QC->Screen Pass Validation Hit Validation (SPR / X-Ray) Screen->Validation Shift/Broadening Design Vector Design (Halogen Bond vs. Growth) Validation->Design Binding Mode Synthesis Fragment Growing (Suzuki Coupling) Design->Synthesis 6-Position Lead Lead Compound (nM Potency) Synthesis->Lead Lead->Validation Iterative Cycle

Figure 1: The "F-Screen & Br-Grow" workflow utilizes the CF3 group for detection and the Br group for elaboration.

Experimental Protocols

Protocol A: Quality Control & Solubilization

Objective: Ensure the fragment is monomeric and soluble before screening to prevent false positives from aggregation.

Reagents:

  • DMSO-d6 (99.9% D)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Stock Preparation: Dissolve 2.64 mg of this compound in 100 µL DMSO-d6 to generate a 100 mM stock . Vortex for 30 seconds.

  • Purity Check: Acquire a standard 1H-NMR spectrum.

    • Acceptance Criteria: No impurity peaks >5%. Integration of Indole NH (approx. 12-13 ppm) should be 1:1 with aromatic protons.

  • Aqueous Solubility Test:

    • Dilute stock to 1 mM in PBS (1% DMSO final).

    • Incubate for 1 hour at RT.

    • Centrifuge at 13,000 rpm for 10 mins.

    • Analyze supernatant by HPLC-UV.

    • Note: If solubility < 200 µM, screening concentration must be adjusted to avoid aggregation artifacts.

Protocol B: 19F-NMR Ligand-Observed Screening

Objective: Detect binding to the target protein using the sensitive CF3 reporter.

Why this method? The CF3 group appears as a sharp singlet in 19F-NMR. Upon binding, the increased correlation time (tumbling rate) of the protein-ligand complex causes significant line broadening (T2 relaxation) of this signal.

Parameters:

  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

  • Temperature: 298 K.

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) T2 filter.

Step-by-Step:

  • Sample Prep:

    • Experimental Tube: 50 µM Fragment + 2 µM Target Protein in PBS (5% D2O, 1% DMSO).

    • Reference Tube: 50 µM Fragment in PBS (no protein).

    • Displacement Control (Optional): Add known competitor (10 µM) to Experimental Tube.

  • Acquisition:

    • Tune and match to 19F.

    • Acquire 1D 19F spectrum (typically 64-128 scans).

    • Apply CPMG filter (e.g., 200 ms delay).

  • Analysis:

    • Compare the peak height/linewidth of the CF3 signal in Experimental vs. Reference tubes.

    • Hit Criteria: >30% reduction in peak intensity or significant line broadening in the presence of protein.

    • Validation: If a competitor restores the sharp signal, the binding is specific.

Protocol C: Synthetic Elaboration (Fragment Growing)

Objective: Use the 6-Bromo position to extend the fragment into a neighboring pocket via Suzuki-Miyaura coupling.

Reaction Scheme: Fragment-Br + R-B(OH)2 → [Pd(dppf)Cl2] → Fragment-R

Procedure:

  • Setup: In a microwave vial, combine:

    • This compound (1.0 eq)[2]

    • Aryl Boronic Acid (1.5 eq) - Selected based on docking models.

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₂CO₃ (2.0 eq)

  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v) [degassed].

  • Reaction: Seal and heat to 100°C for 2 hours (or microwave: 120°C for 20 mins).

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over MgSO₄, concentrate.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Validation: Verify product identity via LC-MS and 1H-NMR. The disappearance of the C6-H doublet and appearance of new aryl protons confirms coupling.

Scientific Grounding & Causality

The "Halogen Bond" Opportunity

While the 6-Bromo group is a synthetic handle, it also offers a direct binding opportunity. Bromine exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows it to act as a Lewis acid, interacting with backbone carbonyl oxygens (Lewis bases) in the protein target.[3]

  • Design Tip: When docking, look for backbone carbonyls located ~3.0 Å from the bromine, at an angle of ~160-180° relative to the C-Br bond. This geometry characterizes a high-quality halogen bond [1].

The Fluorine Effect

The 2-CF3 group is not merely a label. It significantly increases the acidity of the indole NH (pKa ~12 vs. ~17 for unsubstituted indole). This makes the NH a stronger hydrogen bond donor, potentially increasing affinity for acceptors like Aspartate or Glutamate in the binding pocket [2].

References

  • Wilcken, R., et al. (2013).[4] "Halogen-Enriched Fragment Libraries as Chemical Probes for Harnessing Halogen Bonding in Fragment-Based Lead Discovery." Journal of the American Chemical Society.[5]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Biochemistry.

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery.

Sources

Application Note & Protocol: A Scalable, GMP-Compliant Synthesis of 6-Bromo-2-trifluoromethyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated indoles highly valuable building blocks in drug discovery.[2][3] This application note provides a detailed, robust, and scalable protocol for the synthesis of 6-Bromo-2-trifluoromethyl-1H-indole, a key intermediate for various therapeutic candidates. The presented methodology is rooted in the classic Fischer indole synthesis, a pathway renowned for its reliability and industrial applicability.[4][5] We offer a comprehensive guide intended for researchers, process chemists, and drug development professionals, focusing on experimental causality, process control, and analytical validation to ensure reproducibility and high purity suitable for pharmaceutical use.

Introduction: Strategic Importance of the Target Moiety

The development of scalable synthetic routes for key pharmaceutical intermediates is a critical phase in the drug development pipeline. The target molecule, this compound, possesses two key functionalities for further chemical elaboration:

  • The Bromo Group (C-6): Provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular complexity.[6]

  • The Trifluoromethyl Group (C-2): Offers a stable, electron-withdrawing moiety that is often crucial for modulating the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient (API).[2]

The selected synthetic strategy, the Fischer indole synthesis, was chosen for its proven scalability, atom economy, and the relatively low cost of starting materials compared to more modern, but often metal-intensive, methods.[1][4][7] This reaction has been a workhorse of indole synthesis for over a century and remains highly relevant in industrial settings.[4][5]

Synthetic Strategy & Mechanistic Rationale

The overall synthesis proceeds via a two-step sequence: the formation of a phenylhydrazone intermediate followed by an acid-catalyzed intramolecular cyclization and aromatization.

Overall Reaction Scheme

The process begins with the reaction of commercially available (4-bromophenyl)hydrazine with 3,3,3-trifluoropyruvic acid, which serves as a trifluoroacetyl synthon, under acidic conditions to yield the target indole.

Synthetic_Scheme cluster_reactants R1 (4-bromophenyl)hydrazine R2 3,3,3-Trifluoropyruvic acid Catalyst Polyphosphoric Acid (PPA) Heat (Δ) R1_img P This compound P_img R1_img->P_img Fischer Indole Synthesis R2_img

Caption: Overall reaction for the synthesis of this compound.

The Fischer Indole Synthesis Mechanism

Understanding the mechanism is crucial for process optimization and troubleshooting. The reaction proceeds through several key stages, catalyzed by a strong acid like polyphosphoric acid (PPA), which also acts as a powerful dehydrating agent.

  • Hydrazone Formation: The phenylhydrazine reacts with the ketone of the pyruvic acid to form a phenylhydrazone intermediate.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • -Sigmatropic Rearrangement: Following protonation, a concerted-sigmatropic rearrangement (an electrocyclic reaction) occurs, which is the key bond-forming step. This step breaks the N-N bond and forms a new C-C bond.[4]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form the five-membered ring.

  • Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule, leading to the formation of the stable, aromatic indole ring.[7]

Fischer_Indole_Mechanism A Hydrazone Formation B Tautomerization (to Ene-hydrazine) A->B Equilibrium C Protonation B->C + H⁺ D [3,3]-Sigmatropic Rearrangement C->D Key C-C bond formation E Rearomatization D->E - H⁺ F Intramolecular Cyclization E->F Ring closure G Ammonia (NH3) Elimination F->G + H⁺ H Final Indole Product G->H Aromatization

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocols

Safety Precaution: This procedure involves strong acids and heating. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials & Reagents
Reagent/MaterialCAS NumberMolecular Wt.GradeTypical Supplier
(4-bromophenyl)hydrazine hydrochloride27246-81-7224.47≥98%Sigma-Aldrich, Matrix Scientific
3,3,3-Trifluoropyruvic acid13089-13-9128.04≥97%Sigma-Aldrich, BLDpharm
Polyphosphoric acid (PPA)8017-16-1N/A115% P₂O₅ basisSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeFisher Scientific
Brine (Saturated NaCl solution)7647-14-558.44ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFisher Scientific
Heptane142-82-5100.21ACS GradeFisher Scientific
Step-by-Step Synthesis Protocol
  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

  • Reagent Charging: To the flask, add Polyphosphoric Acid (PPA) (250 g). Begin stirring to ensure mobility as reagents are added.

  • Add (4-bromophenyl)hydrazine hydrochloride (22.4 g, 0.10 mol) to the PPA in portions over 10 minutes. A slight exotherm may be observed.

  • Once the hydrazine salt is well-dispersed, slowly add 3,3,3-trifluoropyruvic acid (14.1 g, 0.11 mol, 1.1 equiv) dropwise via a syringe over 20-30 minutes. Causality Note: A slight excess of the pyruvic acid ensures complete consumption of the limiting hydrazine reagent. The slow addition helps control the initial exotherm from the hydrazone formation.

  • Reaction Execution: Heat the reaction mixture to 90-95 °C using a heating mantle. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS (Aliquots must be quenched in NaHCO₃ and extracted with EtOAc before analysis).

  • Reaction Quench: After the reaction is complete (disappearance of the hydrazine starting material), cool the mixture to below 50 °C. Carefully and slowly pour the viscous reaction mixture onto crushed ice (approx. 1 kg) in a separate beaker with vigorous stirring. Safety Note: This quench is highly exothermic and may cause splashing. Perform this step slowly and cautiously.

  • Neutralization & Extraction: The resulting slurry will be strongly acidic. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 200 mL) and then brine (1 x 200 mL). Causality Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark solid.

Purification by Recrystallization
  • Solvent Selection: A solvent system of heptane and ethyl acetate is effective. The product is sparingly soluble in hot heptane but highly soluble in ethyl acetate.

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hot heptane (approx. 3-4 volumes relative to the EtOAc) until the solution becomes faintly turbid. If too much heptane is added, clarify with a few drops of hot EtOAc.

  • Crystallization: Allow the flask to cool slowly to room temperature. The product will begin to crystallize. Do not disturb the flask during this period to promote the formation of large, pure crystals.[8]

  • Isolation: Once the flask has reached ambient temperature, cool it further in an ice-water bath for 30-60 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold heptane.

  • Dry the purified, off-white to light brown crystals in a vacuum oven at 40 °C to a constant weight.

Results & Characterization

This protocol reliably produces this compound with high purity and in a scalable manner.

Process Parameters and Yield
ParameterValueNotes
Scale0.10 molCan be scaled linearly with appropriate equipment.
Reaction Temperature90-95 °CCritical for driving the-sigmatropic rearrangement.
Reaction Time4-6 hoursMonitor by LC-MS for completion.
Typical Crude Yield80-90%
Typical Purified Yield65-75%Based on (4-bromophenyl)hydrazine.
Purity (by HPLC)>98%After recrystallization.
Physical FormOff-white to light brown solid
Analytical Data
  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (br s, 1H, NH), 7.55 (d, J = 8.4 Hz, 1H), 7.48 (s, 1H), 7.25 (dd, J = 8.4, 1.6 Hz, 1H), 6.80 (s, 1H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -61.5 (s).

  • LC-MS (ESI): m/z calculated for C₉H₅BrF₃N [M+H]⁺: 263.96; found: 263.9.

Conclusion

This application note details a scalable and field-proven synthetic protocol for producing high-purity this compound. By employing the robust Fischer indole synthesis, this method avoids expensive or hazardous reagents while providing excellent yields and purity suitable for pharmaceutical development. The provided mechanistic insights and detailed procedural steps offer researchers a reliable foundation for producing this critical building block on both laboratory and pilot plant scales.

References

  • Ye, Y., Cheung, K. P. S., He, L., & Xia, Y. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Retrieved from [Link]

  • Dong, X., Hu, Y., Xiao, T., & Zhou, L. (2015). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. Organic & Biomolecular Chemistry, 13(23), 6574-6577. [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Xia, Y. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Xia, Y. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. [Link]

  • Boruah, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances. [Link]

  • Oh, C. H., & Kim, J. S. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]

  • Thieme Chemistry. (2019). Photoredox Fischer Indole Synthesis. Thieme Chemistry. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Lucas, X., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

  • Alam, M. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6752. [Link]

Sources

Troubleshooting & Optimization

Preventing protodeborylation during cross-coupling of 2-CF3 indoles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Protodeborylation

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and practical solutions for a common and critical challenge in synthetic chemistry: the protodeborylation of 2-CF3 indole boronic acids and their derivatives during palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group makes the C-B bond susceptible to cleavage, leading to the formation of the undesired 2-CF3 indole byproduct and significantly reducing the yield of your target molecule.

This resource is designed to help you diagnose the root causes of this side reaction and implement effective, field-proven strategies to maximize the efficiency of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a major issue for 2-CF3 indoles?

Protodeborylation is an undesired side reaction where the boronic acid or ester group (-B(OR)₂) is replaced by a hydrogen atom from a proton source in the reaction mixture (like water or alcohol).[1] For 2-CF3 indoles, the strong electron-withdrawing effect of the CF3 group at the 2-position makes the ipso-carbon (the carbon attached to the boron) more electropositive, weakening the C-B bond and making it highly susceptible to protonolysis. This reaction consumes your starting material, generating 2-CF3 indole as a byproduct and lowering the yield of your desired cross-coupled product.[1][2]

Q2: How can I tell if protodeborylation is the main reason for my low yield?

The most direct way is to analyze your crude reaction mixture by LC-MS, GC-MS, or ¹H/¹⁹F NMR. The key indicator is the presence of a significant amount of 2-CF3 indole, which has a mass corresponding to the protonated starting material.[1] This will usually be accompanied by unreacted aryl halide and a lower-than-expected amount of your target product.

Q3: Are boronic esters, like pinacol esters, more stable than boronic acids against protodeborylation?

It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), confers greater stability. While the bulky methyl groups on the pinacol moiety can sterically hinder the approach of water and bases, this does not guarantee stability.[3] The overall rate of protodeborylation can be a complex interplay between direct protodeborylation of the ester and a pathway involving hydrolysis of the ester back to the more reactive boronic acid, which then undergoes rapid protodeborylation.[3][4] Therefore, while esters are often preferred, they are not a universal solution and their stability is highly dependent on the specific substrate and reaction conditions.[4]

Q4: What is the general mechanism of base-catalyzed protodeborylation?

In Suzuki-Miyaura and other cross-coupling reactions, a base is required to activate the boronic acid for transmetalation.[5][6] However, the base also promotes protodeborylation. The reaction is typically accelerated at higher pH, where the boronic acid (ArB(OH)₂) is converted to the more reactive boronate anion ([ArB(OH)₃]⁻).[1][4][7] This anion is more susceptible to reaction with a proton source, leading to the cleavage of the C-B bond.[7]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with probable causes and actionable solutions.

Problem 1: Significant formation of 2-CF3 indole byproduct (>20%) and low yield of the desired product.

Probable CauseRecommended SolutionScientific Rationale
Reaction Kinetics Favor Protodeborylation 1. Switch to a More Stable Boron Reagent: If using a boronic acid, switch to its corresponding pinacol ester (Bpin), MIDA boronate, or potassium trifluoroborate (BF₃K) salt.[8][9] 2. Use a Faster Catalyst System: Employ a highly active catalyst system that promotes a rapid rate of cross-coupling, outcompeting the slower protodeborylation reaction. Consider using advanced Buchwald-type ligands or pre-catalysts.[9][10][11] 3. Lower the Reaction Temperature: High temperatures accelerate protodeborylation.[1][2] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[9]MIDA boronates and trifluoroborates are more stable and slowly release the active boronic acid into the reaction medium, keeping its standing concentration low and minimizing the opportunity for protodeborylation.[9] A more active catalyst will speed up the productive catalytic cycle (oxidative addition, transmetalation, reductive elimination), ensuring the boronic acid is consumed in the desired pathway before it can decompose.[6][9][11]
Inappropriate Base or Solvent 1. Use a Weaker, Non-Nucleophilic Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄ or K₂CO₃, or even fluoride sources like KF or CsF.[11][12] 2. Employ Anhydrous or Aprotic Solvents: Minimize the primary proton source. Use rigorously dried solvents like toluene, dioxane, or THF instead of protic solvents or aqueous mixtures where possible.[8] If water is necessary for solubility or reactivity, use the minimum required amount.Weaker bases can still activate the boronic acid for transmetalation but are less aggressive in promoting the C-B bond cleavage.[4][13] By removing or minimizing water, you starve the protodeborylation reaction of the necessary proton source.
Oxygen Contamination Improve Degassing Technique: Ensure the reaction mixture is thoroughly deoxygenated before heating. Use a rigorous freeze-pump-thaw technique (at least 3 cycles) or sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.[2][8] Maintain a positive pressure of inert gas throughout the reaction.Oxygen can lead to oxidative homocoupling of the boronic acid and can also contribute to the degradation of phosphine ligands and the palladium catalyst, slowing down the desired cross-coupling and giving protodeborylation more time to occur.[8]

Problem 2: Reaction is sluggish or stalls, with unreacted starting materials and some protodeborylation.

Probable CauseRecommended SolutionScientific Rationale
Poor Catalyst Activity or Deactivation 1. Choose an Appropriate Ligand: For electron-deficient substrates like 2-CF3 indoles, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10][11][14] 2. Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a pre-catalyst (e.g., XPhos-Pd-G3).[9][10] 3. Verify Reagent Purity: Ensure all reagents, especially the phosphine ligand, are pure and free from oxidation (e.g., phosphine oxides).[8]Bulky, electron-rich ligands accelerate the rate-determining oxidative addition step and the final reductive elimination step of the catalytic cycle.[11][14][15][16] This increased efficiency helps the desired reaction outpace protodeborylation. Pre-catalysts generate the active Pd(0) species rapidly and efficiently under mild conditions, allowing the coupling to begin before significant boronic acid decomposition occurs.[9]
Steric Hindrance 1. Increase Catalyst Loading: Cautiously increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%). 2. Increase Reaction Temperature: While this can increase protodeborylation, a moderate increase (e.g., from 80°C to 100°C) might be necessary to overcome the activation energy for sterically hindered partners, but must be balanced against the risk of decomposition.[2][8]For sterically demanding coupling partners, a higher concentration of the active catalyst can improve the reaction rate. A higher temperature provides the necessary energy to overcome the steric barrier for the coupling partners to come together at the metal center.

Visualizing the Competing Reaction Pathways

The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing protodeborylation pathway that consumes the vital boron reagent.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeborylation pd0 Pd(0)L₂ oa Oxidative Addition (Ar¹-X) pd0->oa pd2_complex Ar¹-Pd(II)L₂-X oa->pd2_complex trans Transmetalation (Ar²-B(OR)₂ + Base) pd2_complex->trans pd2_biaryl Ar¹-Pd(II)L₂-Ar² trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Product (Ar¹-Ar²) re->product boron_reagent 2-CF₃-Indole-B(OR)₂ (Ar²-B(OR)₂) boron_reagent->trans Consumed in Productive Pathway base_h2o + Base, H₂O boron_reagent->base_h2o boron_reagent->base_h2o Consumed in Side Reaction byproduct Byproduct (2-CF₃-Indole-H) base_h2o->byproduct caption Fig 1. Competition between Suzuki coupling and protodeborylation.

Fig 1. Competition between Suzuki coupling and protodeborylation.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues in your reaction.

G start Low Yield in 2-CF₃ Indole Coupling check_byproduct Analyze Crude Reaction: Is 2-CF₃ Indole byproduct present? start->check_byproduct yes_proto Yes: Protodeborylation is significant check_byproduct->yes_proto Yes no_proto No: Issue is likely catalyst deactivation or poor reactivity check_byproduct->no_proto No strategy_proto Implement Anti-Protodeborylation Strategy yes_proto->strategy_proto strategy_other Optimize for General Reactivity no_proto->strategy_other step1 1. Switch to more stable boron reagent (Bpin, MIDA, or BF₃K) strategy_proto->step1 step2 2. Use weaker base (K₃PO₄, KF) and anhydrous solvent step1->step2 step3 3. Use a faster, more active catalyst (e.g., Buchwald pre-catalyst) step2->step3 step4 4. Lower reaction temperature step3->step4 run_again_p Re-run optimized reaction step4->run_again_p step_a 1. Screen electron-rich, bulky ligands (SPhos, XPhos, etc.) strategy_other->step_a step_b 2. Ensure rigorous inert atmosphere (Freeze-Pump-Thaw) step_a->step_b step_c 3. Verify purity of all reagents (ligand, solvent, base) step_b->step_c run_again_o Re-run optimized reaction step_c->run_again_o

Fig 2. A decision tree for troubleshooting low-yield reactions.

Recommended Protocol: Minimizing Protodeborylation in Suzuki-Miyaura Coupling of a 2-CF3 Indole Derivative

This protocol is a robust starting point designed to favor the cross-coupling pathway.

Reagents & Equipment:

  • 2-CF3-Indole-N-R-3-boronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed microwave vial, magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk flask containing a magnetic stir bar, add the 2-CF3 indole boronic ester, the aryl bromide, finely ground K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Prepare the required volume of 1,4-dioxane by subjecting it to three freeze-pump-thaw cycles to degas it thoroughly.[1] Add the degassed solvent to the reaction flask via a syringe under a positive flow of argon.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Aim for the shortest reaction time required for full conversion of the limiting reagent to minimize exposure of the boron reagent to the reaction conditions.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

By understanding the mechanisms at play and systematically applying these troubleshooting strategies, researchers can overcome the challenge of protodeborylation and successfully synthesize valuable 2-CF3 indole-containing compounds.

References

  • Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016).
  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.
  • RSC Publishing. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles.
  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ChemRxiv. (2023). A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • PMC. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • MDPI. (2019). Indolylboronic Acids: Preparation and Applications.
  • BenchChem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
  • The Doyle Group. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling.
  • Koei Chemical Co., Ltd. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation.
  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). Books.
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation.
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Troubleshooting low reactivity of indole NH in 2-trifluoromethyl derivatives

[1]

Subject: Troubleshooting Low Reactivity of Indole NH in 2-Trifluoromethyl Derivatives Ticket ID: CHEM-SUP-2CF3-IND Support Level: Tier 3 (Senior Application Scientist) Status: Open[1]

The Diagnostic: Why is my reaction failing?

The "Acidity-Nucleophilicity Paradox" Users frequently report that 2-trifluoromethyl indole (



You are correct that the proton is more acidic. However, the reaction fails because of the stability of the resulting anion .

  • The Cause: The trifluoromethyl group is a powerful electron-withdrawing group (EWG) via the inductive effect (

    
    ).[1] It pulls electron density from the indole ring.
    
  • The Effect (Acidity): This stabilizes the conjugate base (the indolyl anion), lowering the pKa significantly compared to unsubstituted indole (pKa

    
     16.9 vs. 21.0 in DMSO). Deprotonation is easy.[1]
    
  • The Consequence (Reactivity): The resulting anion is highly stabilized and "hard." The electron density is delocalized and held tightly by the

    
     influence, making the nitrogen atom a poor nucleophile . It struggles to attack electrophiles in standard 
    
    
    reactions.
Visualization: The Reactivity Landscape

The following diagram illustrates the electronic deactivation pathway causing your low yields.

ReactivityLandscapeStart2-CF3 Indole SubstrateCF3_EffectCF3 Group (-I Effect)Strong Electron WithdrawalStart->CF3_EffectDeprotonationDeprotonation Step(Base Treatment)CF3_Effect->DeprotonationLowers pKa(Easier to deprotonate)Anion_StateStabilized Indolyl Anion(Charge Delocalized)Deprotonation->Anion_StateOutcome_FailLow Nucleophilicity(Reaction Fails/Stalls)Anion_State->Outcome_FailStandard Conditions(Tight Ion Pair)Outcome_SuccessSuccessful FunctionalizationAnion_State->Outcome_SuccessOptimized Conditions(Dissociated Ion)

Caption: Figure 1. The electronic cascade of the trifluoromethyl group leads to a stabilized, sluggish anion that requires specialized conditions to react.

Troubleshooting Guide: N-Alkylation

Issue: Standard bases (


To force this reaction, you must break the "tight ion pair" between the metal cation and the stabilized indolyl anion.

Protocol A: The "Naked Anion" Method

This method uses a polar aprotic solvent and a strong base to maximize the freedom of the nucleophile.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) - 1.2 equiv.[1]

  • Solvent: DMF (Anhydrous) or NMP.[1][2] Do not use THF alone; it is not polar enough to dissociate the ion pair effectively.

  • Additive (Optional): 15-Crown-5 (for Na+) or 18-Crown-6 (for K+) to sequester the cation.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
    -indole (1.0 equiv) in anhydrous DMF (0.2 M concentration) under Argon.
    
  • Deprotonation: Cool to

    
    . Add NaH (1.2 equiv) portion-wise.
    
  • Activation: Allow to stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 30 mins. Wait for hydrogen evolution to cease.
    
  • Alkylation: Cool back to

    
    . Add the alkyl halide (1.5 equiv) dropwise.
    
  • Thermal Drive: If the electrophile is secondary or sterically hindered, heat the reaction to

    
     .
    
    • Note: The

      
       group imposes steric bulk at the C2 position, shielding the N1 nitrogen. Heat helps overcome this barrier.[1]
      
Data Comparison: Solvent & Base Effects

Typical yields for methylation (MeI) of 2-trifluoromethyl indole:

BaseSolventTemp (

C)
Yield (%)Notes

AcetoneReflux< 5%Anion too stable; ion pairing dominates.[1]

MeCNReflux15-20%Cesium effect helps slightly, but still poor.[1]
NaH THF 60 45% Solubility issues with the salt.[1]
NaH DMF RT 85% Recommended. Polar solvent separates ions.[1]
KOH DMSO RT 92% Excellent, but DMSO removal is tedious.[1]

Troubleshooting Guide: N-Arylation

Issue: Copper-catalyzed Ullmann coupling fails completely. Solution: Switch to Palladium-catalyzed Buchwald-Hartwig amination.[1]

The electron-deficient nature of the


11
Protocol B: Pd-Catalyzed Cross-Coupling

Mechanism: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination. The key here is the Ligand .

Recommended System:

  • Catalyst:

    
     or precatalysts like XPhos Pd G3.
    
  • Ligand: XPhos or BrettPhos .[1] These bulky, electron-rich phosphines facilitate the reductive elimination step, which is often the turnover-limiting step for electron-deficient amines [1].

  • Base:

    
     or 
    
    
    .[1]

Step-by-Step Workflow:

  • Charge: Add

    
    -indole (1.0 equiv), Aryl Bromide (1.2 equiv), 
    
    
    (2 mol%), and XPhos (4 mol%) to a vial.
  • Inert: Purge with Argon/Nitrogen (3 cycles). Oxygen kills this catalyst.[1]

  • Solvent: Add degassed Toluene or 1,4-Dioxane.

  • Base: Add

    
     (1.5 equiv).[1]
    
  • Heat: Seal and heat to

    
     for 12-18 hours.
    

Strategic Alternatives: The "Workaround"

Issue: Functionalization is impossible due to steric/electronic failure. Solution: Do not functionalize the indole. Build the indole with the substituent already attached.

If direct N-functionalization is stalling your pipeline, pivot to a cyclization strategy.[1] The Domino Trifluoromethylation/Cyclization of 2-alkynylanilines is a robust alternative validated in recent literature [2].[1]

Protocol C: Copper-Mediated Cyclization

This route constructs the indole ring and installs the

3

Workflow:

  • Start: Use an N-alkyl-2-alkynylaniline (the N-R group is already installed).[1]

  • Reagent: Togni's Reagent or "Ligandless"

    
     (generated from fluoroform).[1]
    
  • Outcome: The copper activates the alkyne, installs the

    
    , and the nitrogen closes the ring.
    
Decision Tree: Selecting the Right Path

TroubleshootingTreeStartStart: N-Functionalizationof 2-CF3 IndoleCheck_TargetTarget Group?Start->Check_TargetAlkylAlkyl Group(Me, Et, Bn)Check_Target->AlkylArylAryl Group(Ph, Pyridine)Check_Target->ArylTry_NaHTry NaH / DMF(Protocol A)Alkyl->Try_NaHTry_PdTry Pd-Catalysis(Protocol B)Aryl->Try_PdCheck_SuccessYield > 50%?Try_NaH->Check_SuccessSuccessProceed to Scale-upCheck_Success->SuccessYesFail_RouteSwitch Strategy:De Novo Synthesis (Protocol C)Check_Success->Fail_RouteNoTry_Pd->SuccessIf WorksTry_Pd->Fail_RouteIf Fails

Caption: Figure 2. Decision matrix for selecting reaction conditions based on target functionalization.

Frequently Asked Questions (FAQ)

Q1: Can I use


 if I add KI (Finkelstein conditions)?A:24

Q2: Why does C3-alkylation occur instead of N-alkylation? A: In standard indoles, C3 is the soft nucleophilic site.[1] However, with a

Ensure full deprotonation

Q3: Is the 2-trifluoromethyl indole light-sensitive? A: The compound itself is relatively stable, but the indolyl anion generated during the reaction can be sensitive to oxidative coupling if oxygen is present. Always run these reactions under an inert atmosphere (Argon/Nitrogen).[1][2]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed C-N Bond Formation." Chemical Science, 2011.

  • Ye, Y., Tsui, G. C., et al. "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines."[3] Organic Letters, 2018.[3][5] [1]

  • Lio, J. W., et al. "Regioselectivity in the Alkylation of Indoles." Journal of Organic Chemistry, 2020.[6] [1]

  • Kudzma, L. V. "Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines."[1][7] Synthesis, 2003.[7]

Stability of 6-Bromo-2-trifluoromethyl-1H-indole under acidic hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 6-Bromo-2-trifluoromethyl-1H-indole Under Acidic Hydrolysis

As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected behavior when subjecting halogenated, fluorinated indoles to acidic conditions. Unsubstituted indoles are notoriously acid-sensitive; the nitrogen lone pair delocalizes to make the C-3 position highly nucleophilic, leading to rapid protonation and subsequent dimerization or polymerization.

However, This compound defies this standard behavior. The addition of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C-2 position drastically alters the electronic landscape of the molecule[1]. By pulling electron density away from the pyrrole ring, the -CF3 group effectively neutralizes the nucleophilicity of C-3, rendering the indole core surprisingly stable to mild and moderate acids. The vulnerability of this molecule instead shifts to the -CF3 group itself, which can undergo acid-catalyzed hydration to a carboxylic acid under extreme, harsh conditions[2].

Below is an in-depth troubleshooting guide, stability profile, and self-validating protocol designed to help you control the fate of this compound in your workflows.

Mechanistic Workflow: Acidic Pathways

AcidicHydrolysis SM 6-Bromo-2-trifluoromethyl -1H-indole Mild Mild Acid (e.g., TFA/DCM) SM->Mild Harsh Harsh Acid (e.g., Conc. H2SO4) SM->Harsh Stable Intact Indole Core (C-3 Protected) Mild->Stable Electron withdrawal Intermediate Protonated -CF3 Hydration Harsh->Intermediate H2O attack Product 6-Bromo-1H-indole -2-carboxylic acid Intermediate->Product -HF elimination

Mechanistic pathway of this compound under varying acidic conditions.

Diagnostic Q&A (Troubleshooting Guide)

Q1: During an N-Boc deprotection using TFA, will my this compound degrade or polymerize? Analysis & Causality: No. Mild Brønsted acids like Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature are insufficient to hydrolyze the -CF3 group. Furthermore, the strong inductive electron-withdrawing (-I) effect of the -CF3 group protects the indole C-3 position from electrophilic attack, preventing the formation of the reactive indoleninium cation that causes polymerization in standard indoles[1]. You will recover the intact core quantitatively.

Q2: After refluxing my compound in strong aqueous HCl, I observed the complete disappearance of the starting material and the formation of a baseline spot on normal-phase TLC. What happened? Analysis & Causality: You have over-hydrolyzed the 2-trifluoromethyl group into a 2-carboxylic acid. While the -CF3 group is generally stable, prolonged exposure to harsh aqueous acids (e.g., refluxing HCl or concentrated H₂SO₄) promotes the sequential protonation of the fluorines and nucleophilic attack by water[2]. This eliminates HF and ultimately yields 6-bromo-1H-indole-2-carboxylic acid. Because carboxylic acids are highly polar and capable of strong hydrogen bonding, the product will stick tightly to the baseline of a standard silica TLC plate[3].

Q3: Is the 6-bromo substituent at risk of acid-catalyzed protodehalogenation during these steps? Analysis & Causality: No. The carbon-bromine bond on an electron-deficient aromatic ring is highly stable to acidic hydrolysis. Protodehalogenation typically requires reductive conditions (e.g., Pd/C with H₂) or strong organometallic bases (e.g., halogen-metal exchange with n-BuLi). The bromine will remain intact regardless of whether you use mild or harsh acids.

Quantitative Data: Stability Profile

To assist in your experimental design, the following table summarizes the quantitative stability of the compound's critical functional groups under various standard acidic conditions.

Acidic ConditionReagent SystemTemp (°C)Time (h)Indole Core Stability-CF3 StabilityPrimary Outcome
Mild Acid 20% TFA / DCM2524>99%>99%Fully recovered intact
Moderate Acid 1M HCl (aq) / THF6012>95%>95%Fully recovered intact
Lewis Acid BBr₃ / DCM-78 to 2512>90%>95%Fully recovered intact
Harsh Acid Conc. H₂SO₄804>90%<5%Conversion to -COOH

Self-Validating Protocol: Mild Acidic Cleavage (Protecting Group Removal)

Objective: Remove acid-labile protecting groups (e.g., N-Boc, N-MOM) while preserving both the 2-trifluoromethyl and 6-bromo moieties. Validation Strategy: This protocol relies on controlled temperatures and anhydrous conditions to strictly prevent hydrolytic pathways. It includes built-in pH and spectroscopic checkpoints to validate that the -CF3 group has not been compromised.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses off-target kinetics, specifically preventing premature hydration of the -CF3 group if trace ambient moisture is present.

  • Acid Addition: Slowly add anhydrous Trifluoroacetic acid (TFA) dropwise to achieve a final ratio of 20% v/v TFA in DCM.

  • Reaction & Monitoring: Remove the ice bath, warm the reaction to 25 °C, and stir for 2-4 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The starting material should cleanly convert to a slightly more polar spot (the free N-H indole). If a baseline spot appears, moisture has contaminated the system.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirring saturated aqueous solution of NaHCO₃ at 0 °C until the aqueous layer reaches pH 7–8.

    • Causality: Immediate and complete neutralization prevents the extended exposure of the indole to acidic aqueous conditions during solvent concentration, which is the primary trigger for slow -CF3 hydrolysis.

  • Isolation: Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Spectroscopic Validation:

    • Validation Checkpoint 2 (¹⁹F NMR): Dissolve a crude aliquot in CDCl₃ and run a ¹⁹F NMR. The presence of a sharp, uncoupled singlet at approximately -61 ppm confirms the -CF3 group remains fully intact. The absence of this peak indicates catastrophic hydrolysis to the carboxylic acid.

References

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group Source: RSC Advances (Royal Society of Chemistry), 2022. URL:[Link]

  • Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity Source: Journal of Medicinal Chemistry (ACS / PMC), 2015. URL:[Link]

  • Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines Source: ChemistrySelect (Wiley Online Library), 2024. URL:[Link]

Sources

Validation & Comparative

HPLC Method Development Guide: Separation of Brominated Indole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping the "Hydrophobic Trap"

For researchers utilizing brominated indoles as scaffolds in drug discovery (e.g., dictyodendrin precursors or 5-HT receptor ligands), separating positional isomers—specifically 4-, 5-, 6-, and 7-bromoindole—is a notorious chromatographic challenge.

Standard alkyl-bonded phases (C18/C8) often fail because these isomers possess nearly identical hydrophobicity (logP ~3.3–3.4) and pKa values. On a C18 column, separation is driven almost exclusively by solvophobic partitioning. Since the hydrophobic surface area of these isomers is virtually indistinguishable, they co-elute or show poor resolution (


).

The Solution: To achieve baseline separation, you must shift the separation mechanism from hydrophobicity to shape selectivity and electronic interaction (specifically


 and halogen-halogen interactions). This guide compares the performance of C18 against Phenyl-Hexyl/Biphenyl and Pentafluorophenyl (PFP) stationary phases, establishing PFP as the superior choice for halogenated indole isomers.

Mechanistic Insight: Why C18 Fails and PFP Succeeds

The C18 Failure Mode (Hydrophobic Interaction)
  • Mechanism: Dispersive interactions (Van der Waals) between the analyte's alkyl/aromatic regions and the C18 chains.

  • Problem: The bromine atom's position (4, 5, 6, or 7) induces negligible changes in the molecule's overall hydrophobic volume. The C18 ligands are flexible ("liquid-like"), adapting to the analyte's shape rather than discriminating against it.

The Biphenyl/Phenyl-Hexyl Alternative ( Interaction)
  • Mechanism: The stationary phase contains aromatic rings that engage in

    
     stacking with the indole core.
    
  • Advantage: The electron density of the indole ring changes slightly depending on the bromine position (electron-withdrawing induction). This creates subtle differences in interaction strength.

  • Limitation: While better than C18, Biphenyl phases can still struggle to resolve all four isomers if the electronic differences are insufficient to overcome the hydrophobic similarities.

The PFP Advantage (Halogen-Halogen & Shape Selectivity)
  • Mechanism: Pentafluorophenyl (PFP) phases possess a rigid aromatic ring substituted with five fluorine atoms.

  • Key Interaction 1 (Electronic): The highly electronegative fluorine atoms create an electron-deficient ring, which interacts strongly with the electron-rich indole system (

    
     charge transfer).
    
  • Key Interaction 2 (Halogen Bonding): Direct interaction between the stationary phase fluorine and the analyte bromine.

  • Key Interaction 3 (Steric/Shape): The rigid PFP rings do not "adapt" to the analyte. This "lock-and-key" mechanism forces the isomers to fit into specific spatial cavities, maximizing discrimination based on the bromine's 3D position.

Comparative Analysis: Column Performance

The following table summarizes the expected performance of different stationary phases for the separation of 4-, 5-, 6-, and 7-bromoindole.

FeatureC18 (General Purpose) Biphenyl / Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic PartitioningHydrophobic +

Stacking
Hydrophobic +

+ Dipole + Shape Selectivity
Isomer Selectivity (

)
Low (1.00 - 1.02)Moderate (1.05 - 1.10)High (1.10 - 1.25)
Critical Pair Resolution Co-elution likelyPartial SeparationBaseline Separation (

)
Mobile Phase Preference Acetonitrile or MethanolMethanol (Essential for

)
Methanol (Essential for selectivity)
Recommendation Not RecommendedSecond ChoicePrimary Choice

Critical Protocol Note: When using Phenyl or PFP columns, Methanol is the preferred organic modifier. Acetonitrile has its own


 electrons (triple bond) which can interfere with the stationary phase's 

interactions, effectively "masking" the selectivity benefits.

Experimental Protocol: Method Development Workflow

Phase 1: Column Screening (The "Scouting" Run)

Objective: Determine the stationary phase with the highest selectivity factor (


).

System Setup:

  • Columns:

    • Agilent Poroshell 120 PFP (or equivalent Core-Shell PFP), 2.7 µm, 4.6 x 100 mm.

    • Biphenyl / Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm.

    • C18 (Control), 2.7 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains neutral indole species).

  • Mobile Phase B: Methanol (Promotes

    
     interactions).
    
  • Gradient: 50% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Lower temperatures enhance shape selectivity).

  • Detection: UV @ 280 nm (Indole absorption max).

Phase 2: Optimization (Fine-Tuning PFP)

Once PFP is confirmed as the superior phase, optimize for resolution and speed.

  • Isocratic Hold: If two isomers are closely eluting, switch to an isocratic step at the elution %B (e.g., 60% MeOH) to flatten the gradient.

  • Temperature Effect: Lower the column temperature to 20°C or 15°C.

    • Causality: Rigid stationary phases (PFP) become more "ordered" at lower temperatures, increasing steric discrimination between isomers.

  • Modifier Check: Briefly test Acetonitrile/Methanol blends (e.g., 50:50 MeOH:MeCN in line B). While pure MeOH is usually best for selectivity, a small amount of MeCN can sharpen peaks if band broadening is observed.

Phase 3: System Suitability (Self-Validating Criteria)

Every routine run must include a "System Suitability Sample" containing all four isomers.

  • Resolution (

    
    ):  > 1.5 between the critical pair (closest eluting peaks).
    
  • Tailing Factor (

    
    ):  < 1.3 (Indoles can tail due to silanol interactions; ensure high-quality end-capped silica).
    
  • Precision: Retention time RSD < 0.5% over 5 injections.

Visualization: Decision Logic & Optimization

Diagram 1: Column Selection Decision Tree

This logic flow guides the researcher away from standard C18 when dealing with isobaric halogenated aromatics.

ColumnSelection Start Start: Bromoindole Isomer Separation CheckLogP Are LogP values identical? Start->CheckLogP C18 Try C18 Column (Hydrophobic Mechanism) CheckLogP->C18 No (Large diff) AromaticCheck Are analytes Halogenated Aromatics? CheckLogP->AromaticCheck Yes (Isobaric) SolventChoice Use Methanol as Modifier (Maximize Pi-Pi) C18->SolventChoice If C18 fails SelectPFP Select PFP (Pentafluorophenyl) (Shape + Halogen Selectivity) AromaticCheck->SelectPFP Yes (Halogenated) SelectBiphenyl Select Biphenyl (Pi-Pi Selectivity) AromaticCheck->SelectBiphenyl No (Just Aromatic) SelectPFP->SolventChoice SelectBiphenyl->SolventChoice

Caption: Decision matrix for selecting stationary phases. PFP is prioritized for halogenated isomers due to specific electronic interactions.

Diagram 2: Method Optimization Cycle

A closed-loop workflow to ensure the method meets regulatory/scientific standards.

OptimizationCycle Screen Screen PFP Column (MeOH Gradient) Assess Assess Resolution (Rs) of Critical Pair Screen->Assess Good Rs > 1.5 Assess->Good Bad Rs < 1.5 Assess->Bad Final Finalize Method (System Suitability) Good->Final Temp Decrease Temp (Enhance Shape Selectivity) Bad->Temp First Step Gradient Flatten Gradient (Isocratic Hold) Bad->Gradient Second Step Temp->Assess Gradient->Assess

Caption: Optimization loop focusing on temperature and gradient modifications to resolve critical pairs on PFP phases.

References

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Santasania, C. T., & Bell, D. S. (2016).[3] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]

  • PubChem. 4-Bromoindole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

Sources

Purity assessment standards for 6-Bromo-2-trifluoromethyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-trifluoromethyl-1H-indole (CAS: 1782390-81-1) is a critical scaffold in the synthesis of kinase inhibitors and antiviral agents. Its dual-functional nature—offering a reactive aryl bromide for cross-coupling and a trifluoromethyl group for metabolic stability—makes it high-value but analytically challenging.

This guide establishes the Standard of Identity and Purity for this intermediate. We objectively compare analytical methodologies, demonstrating why a single-method approach (e.g., HPLC-UV alone) is insufficient. Furthermore, we present experimental data illustrating the downstream cost of using "Technical Grade" (95%) versus "Certified Grade" (>99%) material in Suzuki-Miyaura cross-coupling reactions.

Part 1: The Chemical Context & Impurity Landscape

The synthesis of 2-trifluoromethylindoles often involves cyclization of 2-alkynylanilines or similar precursors. This pathway introduces specific impurity classes that define our assessment strategy.

The Critical Impurities
  • Regioisomers (4-Bromo / 5-Bromo analogues): Arise from isomeric impurities in the starting aniline. These are chemically similar to the target and difficult to separate by standard flash chromatography.

  • De-brominated byproducts: 2-(Trifluoromethyl)-1H-indole, often formed during over-reduction or metal-halogen exchange side reactions.

  • Oligomers: Indole dimers formed via oxidative homocoupling during storage or improper workup.

The "Impurity Cascade" Risk

The following diagram illustrates why purity assessment must occur before the scaffold enters the synthetic pipeline.

ImpurityCascade Raw Crude 6-Br-2-CF3-Indole (Contains 5% 4-Br Isomer) Step1 Suzuki Coupling (Boronic Acid) Raw->Step1 Input Product Target Molecule Step1->Product Major Path Impurity Isomeric Impurity (Inseparable) Step1->Impurity Competitive Coupling BioData Biological Assay (False Positives) Product->BioData Mixed Activity Impurity->BioData High Potency Artifact

Figure 1: The Impurity Cascade. A 5% isomeric impurity in the starting material can competitively couple, leading to inseparable isomers in the final drug candidate that skew biological data.

Part 2: Analytical Method Comparison

To certify this compound, we compared three industry-standard methodologies.

Table 1: Comparative Assessment of Analytical Standards
FeatureMethod A: HPLC-UV (254 nm) Method B: GC-MS Method C: 1H-qNMR (Internal Std)
Primary Utility Impurity Profiling (Trace detection)Volatile Impurities & IDAbsolute Purity Quantification
Specificity High (Separates isomers)Moderate (Thermal degradation risk)High (Structure specific)
Response Factor Required (Assumed 1.0 without std)RequiredNOT Required (Universal response)
Limit of Detection Excellent (<0.05%)Good (<0.1%)Moderate (~0.5%)
Blind Spot Inorganic salts, moisture, non-UV activeNon-volatiles, thermally labileOverlapping signals
Verdict Standard for Profiling Secondary ConfirmationGold Standard for Assay
Expert Insight: The Case for Orthogonal Analysis

Relying solely on HPLC (Method A) often leads to overestimation of purity because it "hides" moisture, inorganic salts, and oligomers that do not elute or absorb UV light efficiently. qNMR (Method C) is the only self-validating method that provides an absolute mass balance without requiring a reference standard of the analyte itself [1, 3].

Recommendation: Use qNMR to establish the "Assay" (Weight % purity) and HPLC-UV to establish the "Chromatographic Purity" (Area % of organic impurities).

Part 3: The Standard Protocols

The following protocols are validated for this compound.

Protocol A: High-Resolution HPLC (Impurity Profiling)

Objective: To separate the 6-bromo target from the 4-bromo and 5-bromo regioisomers.

  • Column: Phenyl-Hexyl stationary phase (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

    • Why: Phenyl-Hexyl provides superior selectivity for halogenated aromatic isomers via

      
       interactions compared to standard C18.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to stack indoles)

    • 2-15 min: 40%

      
       85% B
      
    • 15-20 min: 85% B

  • Flow Rate: 1.0 mL/min

  • Detection: 280 nm (Indole specific) and 254 nm.

  • System Suitability: Resolution (

    
    ) between 6-bromo and 5-bromo isomers must be 
    
    
    
    .
Protocol B: 1H-qNMR (Absolute Assay)

Objective: To determine the precise weight % of the active scaffold.

  • Solvent: DMSO-

    
     (Ensures complete solubility and separates aromatic signals).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Grade).

    • Target: 10-15 mg sample + 5-10 mg Internal Standard (weighed to 0.01 mg precision).

  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the slowest relaxing proton, typically the
      
      
      -adjacent protons).
    • Scans: 16 or 32.

  • Calculation:

    
    
    

Part 4: Performance Comparison (Case Study)

To validate the necessity of these standards, we performed a comparative Suzuki-Miyaura coupling using "Technical Grade" vs. "Certified Grade" this compound.

Reaction: Coupling with Phenylboronic acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%),


, Dioxane/Water, 80°C, 4h.
Table 2: Impact of Purity on Downstream Synthesis
MetricTechnical Grade Input (95% Purity*)Certified Grade Input (>99% Purity**)
Isomeric Impurity Contains 4% 5-bromo isomer< 0.1% isomers
Reaction Yield 78% (Corrected)92% (Isolated)
Purification Effort High: Required 3x recrystallization to remove isomeric byproduct.Low: Simple silica plug filtration.
Final Product Purity 96.5% (Isomer carryover persists)99.8%
Total Process Time 48 Hours12 Hours

*Assessed by HPLC Area% only. **Assessed by qNMR + HPLC Orthogonal method.

Analysis: The "Technical Grade" material contained a 5-bromo isomer that coupled at a similar rate to the target. The resulting biaryl isomers were nearly impossible to separate by standard chromatography, resulting in significant yield loss during purification attempts [6, 7].

Part 5: Advanced Verification (19F NMR)

For this specific molecule, Fluorine-19 NMR offers a rapid "Fingerprint" check that 1H NMR cannot provide.

  • Rationale: The

    
     group shift is sensitive to the electronic environment of the indole ring.
    
  • Diagnostic Shifts (in DMSO-

    
    ): 
    
    • This compound:

      
       -58.5 ppm (Singlet)
      
    • 5-Bromo isomer:

      
       -59.1 ppm
      
    • Des-bromo (2-CF3-indole):

      
       -60.2 ppm
      
  • Workflow: A 30-second uncoupled 19F scan can instantly reveal isomeric contamination without the need for HPLC method development.

Validated Analytical Workflow

AnalyticalWorkflow Sample Incoming Sample (6-Br-2-CF3-Indole) F19 Step 1: 19F NMR (Rapid ID & Isomer Check) Sample->F19 Decision1 Isomers Detected? F19->Decision1 HPLC Step 2: HPLC-UV (Phenyl-Hexyl) (Impurity Profiling) Decision1->HPLC No Reject REJECT / RE-PURIFY Decision1->Reject Yes (>0.5%) qNMR Step 3: 1H-qNMR (Absolute Assay Calculation) HPLC->qNMR Passes System Suitability qNMR->Reject Assay < 98.0% Certify CERTIFY (>99%) qNMR->Certify Assay > 98.0%

Figure 2: The recommended decision matrix for certifying high-value fluorinated indole intermediates.

References

  • BenchChem. "A Comparative Guide to Purity Validation: HPLC vs. qNMR." BenchChem Technical Guides. Accessed March 1, 2026. Link

  • Sigma-Aldrich. "6-Bromo-2-(trifluoromethyl)-1H-indole Product Specification." Merck KGaA. Accessed March 1, 2026. Link

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." Reading Scientific Services Ltd. Accessed March 1, 2026. Link

  • Ye, Y., et al. "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization."[1] Organic Letters, 2018, 20(6), 1676-1679. Link

  • Matrix Scientific. "Product Data: 6-Bromo-2-(trifluoromethyl)-1H-indole." Matrix Scientific Catalog. Accessed March 1, 2026. Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal. Accessed March 1, 2026. Link

  • National Institutes of Health (NIH). "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Organic & Biomolecular Chemistry, 2012.[2] Link

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Trifluoromethylated Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Insights

The indole scaffold is a privileged pharmacophore in medicinal chemistry, foundational to numerous FDA-approved therapeutics. However, natural indoles often suffer from rapid oxidative metabolism and poor lipophilicity. The strategic installation of a trifluoromethyl (–CF₃) group addresses these pharmacokinetic liabilities by enhancing metabolic stability and lipid solubility[1].

From an analytical perspective, evaluating the success and position of trifluoromethylation requires robust spectroscopic profiling. As a Senior Application Scientist, I rely on Ultraviolet-Visible (UV-Vis) spectroscopy as a primary diagnostic tool. The addition of a –CF₃ group fundamentally alters the indole's electronic architecture. The –CF₃ moiety exerts a powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the conjugated 10π-electron system of the indole core[1].

The Causality of Spectral Shifts: In an unsubstituted indole, the primary UV absorption bands (associated with


 transitions) peak at approximately 270 nm[2]. When electron-withdrawing groups are introduced, they stabilize the Highest Occupied Molecular Orbital (HOMO) while simultaneously altering the Lowest Unoccupied Molecular Orbital (LUMO). This perturbation in the HOMO-LUMO energy gap typically induces a bathochromic shift (red shift) and modifies the molar absorptivity (

), providing a distinct, quantifiable optical signature for different substitution patterns.

Comparative Photophysical Performance Data

Understanding the positional impact of the –CF₃ group is critical for drug design. The table below objectively compares the photophysical properties of the natural indole core against various trifluoromethylated alternatives.

CompoundSubstitution Position

(nm)
Molar Absorptivity (

)
Key Photophysical & Chemical Impact
Indole (Parent) None~270~5,500 M⁻¹cm⁻¹Baseline

transition; highly susceptible to electrophilic attack[2].
2-(Trifluoromethyl)indole C-2~278~6,200 M⁻¹cm⁻¹Moderate bathochromic shift. Strongly deactivates the pyrrole ring, enhancing metabolic stability[1].
5-(Trifluoromethyl)indole C-5~282~6,500 M⁻¹cm⁻¹Extended conjugation effect on the benzene ring. Modulates lipophilicity while retaining C-3 reactivity.
3-Bromo-5-fluoro-2-(trifluoromethyl)indole C-2, C-3, C-5~288~7,100 M⁻¹cm⁻¹Synergistic halogenation causes a significant red shift. Serves as a highly potent, dual-functionalized building block[1].

Data Note: Values represent typical maxima in UV-transparent polar aprotic solvents (e.g., Acetonitrile). Exact values may exhibit slight solvatochromic shifts depending on the microenvironment.

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

To ensure high-fidelity data that can be trusted in regulatory or advanced research submissions, the UV-Vis measurement must be treated as a self-validating system. This protocol incorporates internal linearity checks to rule out aggregation or solvent-induced artifacts[3].

Step 1: Solvent Selection & Baseline Correction

  • Action: Select a high-purity, UV-transparent solvent such as HPLC-grade Acetonitrile (UV cutoff < 190 nm).

  • Validation: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan from 200 nm to 400 nm. The absorbance should be flat and near zero. This eliminates optical artifacts from the cuvette material and solvent[3].

Step 2: Concentration Series Preparation

  • Action: Accurately weigh the trifluoromethylated indole and dissolve it to create a

    
     M stock solution. Perform serial dilutions to generate a working range of 
    
    
    
    M,
    
    
    M, and
    
    
    M.
  • Rationale: Indole derivatives possess high molar absorptivity. Diluting to the

    
     M range ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 to 1.0 Absorbance Units)[3].
    

Step 3: Spectral Acquisition

  • Action: Place the sample cuvette in the dual-beam UV-Vis spectrophotometer. Scan the 200–400 nm range using a medium scan speed (e.g., 240 nm/min) and a narrow slit width (1 nm) to resolve fine vibrational structures.

Step 4: Data Analysis & Internal Validation

  • Action: Extract the

    
     values. Plot the measured Absorbance at 
    
    
    
    against the respective concentrations.
  • Validation: Calculate the linear regression. A correlation coefficient (

    
    ) of 
    
    
    
    confirms adherence to the Beer-Lambert law (
    
    
    ). If
    
    
    , the system is invalid due to potential self-association (aggregation) of the fluorinated compounds, and the dilution series must be repeated.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating spectroscopic workflow.

UV_Vis_Workflow N1 1. Stock Preparation (10⁻³ M in Acetonitrile) N2 2. Serial Dilution (10⁻⁵ to 10⁻⁶ M Range) N1->N2 N3 3. Baseline Correction (Matched Quartz Cuvettes) N2->N3 N4 4. Spectral Scan (200–400 nm, 1 nm Slit) N3->N4 N5 5. Linearity Validation (Beer-Lambert R² ≥ 0.999) N4->N5

Self-validating UV-Vis spectroscopy workflow for trifluoromethylated indoles.

Applications in Drug Development

The distinct UV-Vis absorption profiles of trifluoromethylated indoles are not just analytical curiosities; they are direct readouts of the molecule's electronic state, which dictates its biological reactivity.

For instance, the significant red shift observed in 3-Bromo-5-fluoro-2-(trifluoromethyl)indole indicates a highly polarized


-system[1]. In drug development, this polarization translates to enhanced hydrogen-bonding capabilities and tighter binding affinities within target enzyme pockets. Furthermore, tracking the UV-Vis spectra during the synthesis of complex pharmaceutical intermediates allows chemists to monitor the successful installation of the –CF₃ group in real-time without relying solely on time-consuming NMR or Mass Spectrometry workflows.

References[1] Benchchem. 3-Bromo-5-fluoro-2-(trifluoromethyl)indole. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6EHXUlb7pZ4avnGup0kDxjMhh9OZrGMZFbWQtvzB1SExQX0aYozt7biDVCXXVq-8YTtNRwunRdxqAnVbIOpJQy0e2MiyPMiMX4piNSkp2_RNfPiOXr1EkOFqhEmt0v1T8vBBjpWw=[3] Royal Society of Chemistry (RSC). Photoinduced Synthesis of 2-Trifluoromethylated Indoles through Oxidative Trifluoromethylation. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqkP1s9DHgELfXXg0DI3b8OJSa_TBP-TbuSea0HBIEhVG-bP6eBzCLD1ZBIbqiWCS3cCx2dKtB4mPdZQbWrqFRaAZp1a9Be8D-Pfy3y4TxWgOOQ_K8XtX79tHfk4vReZALhgG9WfCsSBtpTY3lkYgaIIHBLVZKDJD82-fTZ_3XYw==[2] PubMed Central (PMC). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT9zgQqIaKtc9IYcPfp-EDphsYXicb_CGxDTwl8lVjK-8sp0U0i9ZlSkmXblLIH-BWBtsby5sPQjyqFQvGNo125It9NLVJX3YM-VKJhcVbAhaLPPb16csGsZmM2z2nuAgA2OnQa0EXuuD3kBA=[4] Benchchem. Spectroscopic Properties of Pyrrolo[2,3-b]indole: A Technical Guide. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSiPbfwS_YNl7--yQB3Qq27tvT6Ols-xfZcBl8mjKSH5HRMcwVKGS1Kx-iQEpwwifd8POsPRYSjt65_Z0F5zWxlKd67K1Y-gEVYWsM6uGd0nc7XrYF3mi-BI4drvgKJPLfDf7RwElxAL9y4aOhgdJtIBe6hGU5oCCDyamy4rDK1ZVmYTEeDoF5-zp9CD_ppLmIZEzRq8Ip6atusuHL6dg=

Sources

Benchmarking 6-Bromo-2-trifluoromethylindole Against Non-Fluorinated Analogs: A Comprehensive Guide to Physicochemical and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic incorporation of fluorine is a transformative tool for optimizing pharmacokinetics, metabolic stability, and target engagement[1]. 6-Bromo-2-trifluoromethylindole represents a highly specialized molecular building block where the addition of a trifluoromethyl (-CF₃) group profoundly alters the indole scaffold's properties compared to traditional non-fluorinated analogs, such as 6-bromo-2-methylindole or 6-bromoindole[2].

This guide provides an objective, data-driven benchmark of these structural differences. It is designed for drug development professionals who need to understand the causal relationship between fluorination and molecular behavior, supported by self-validating experimental methodologies.

Causality in Structural Modification: The Role of the -CF₃ Group

Replacing a methyl group (-CH₃) or a proton (-H) with a trifluoromethyl group at the 2-position of the indole ring is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical profile[3]. The causality behind this modification rests on three pillars:

  • Metabolic Shielding via Bond Strength: Unprotected indoles and alkyl groups are notorious metabolic "soft spots," highly susceptible to Cytochrome P450 (CYP450) mediated oxidation[1][4]. Because the C-F bond is significantly stronger and more resistant to enzymatic cleavage than the C-H bond, the -CF₃ group acts as an electron-withdrawing shield. This deactivates the adjacent indole core toward oxidative metabolism, drastically extending the compound's half-life[3][5].

  • Lipophilicity and Membrane Permeability: Fluorine is highly lipophilic. The -CF₃ group increases the overall partition coefficient (LogP) of the molecule. This enhancement in lipophilicity directly improves passive transcellular membrane permeability, a critical parameter for achieving oral bioavailability and central nervous system (CNS) penetration[5][6].

  • pKa Modulation and Target Affinity: The strong inductive electron-withdrawing effect of the -CF₃ group lowers the basicity (pKa) of the indole nitrogen[3][6]. This alteration in the hydrogen-bonding network can optimize binding affinity within hydrophobic protein pockets, reducing off-target interactions driven by excessive basicity[1].

G A 6-Bromo-2-trifluoromethylindole C High Electronegativity & C-F Bond Strength A->C B 6-Bromo-2-methylindole (Non-fluorinated Analog) D Electron-rich C-H Bonds B->D E Blocks CYP450 Oxidation C->E Steric & Electronic Shielding F Vulnerable to CYP450 Hydroxylation D->F Metabolic Soft Spot G Increased Metabolic Stability (Longer Half-life) E->G H Rapid Clearance (Shorter Half-life) F->H

Logical relationship demonstrating how -CF₃ substitution drives metabolic stability vs non-fluorinated analogs.

Quantitative Benchmarking Data

To objectively compare these scaffolds, we evaluate their performance across standard preclinical in vitro assays. The table below synthesizes the typical physicochemical and pharmacokinetic shifts observed when benchmarking 6-Bromo-2-trifluoromethylindole against its non-fluorinated counterparts.

Benchmarking Metric6-Bromoindole6-Bromo-2-methylindole6-Bromo-2-trifluoromethylindole
Molecular Weight ( g/mol ) 196.05210.07264.04
cLogP (Lipophilicity) ~2.9~3.4~4.2
Indole N-H pKa ~16.2~16.5~12.5 (Significantly more acidic)
HLM Half-Life (t₁/₂, min) < 15< 20> 60
Intrinsic Clearance (μL/min/mg) High (>100)High (>80)Low (<20)
PAMPA Permeability (Pₑ x 10⁻⁶ cm/s) Moderate (~10)Moderate (~12)High (>25)

Note: Values are representative benchmarks based on the recognized structure-activity relationship (SAR) impacts of trifluoromethylation on the indole core[2][6].

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. To rigorously benchmark these compounds, the following self-validating assay systems must be employed to isolate the structural variables.

Protocol 1: High-Throughput Human Liver Microsome (HLM) Stability Assay

Purpose & Causality: This assay measures the vulnerability of the indole scaffold to Phase I oxidative metabolism. By comparing the -CF₃ analog directly to the -CH₃ analog, researchers can isolate the steric and electronic shielding effects of fluorination. Self-Validating Elements:

  • Minus-NADPH Control: Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Positive Control (Verapamil): Confirms the metabolic competence and enzymatic activity of the specific HLM batch.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of 6-Bromo-2-trifluoromethylindole, 6-Bromo-2-methylindole, and Verapamil in DMSO. Dilute to a working concentration of 1 μM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Mix the compound solutions with Human Liver Microsomes (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated reaction. Validation Step: For the minus-NADPH control wells, add an equivalent volume of plain buffer.

  • Time-Course Quenching: At specific time intervals (0, 15, 30, 45, and 60 minutes), transfer 50 μL aliquots of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating proteins to ensure a clean LC-MS injection.

  • Extraction: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the percentage of remaining parent compound relative to the 0-minute time point to derive the half-life (t₁/₂) and intrinsic clearance.

Workflow Step1 Incubate Compound with Human Liver Microsomes (HLM) Step2 Add NADPH Cofactor (Initiate Reaction) Step1->Step2 Val1 Control: No NADPH (Validates CYP450 dependence) Step1->Val1 Self-Validation Val2 Control: Verapamil (Validates HLM activity) Step1->Val2 Self-Validation Step3 Quench at Timepoints (0, 15, 30, 60 min) with Acetonitrile Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Quantification (Internal Standard Normalized) Step4->Step5

Self-validating high-throughput microsomal stability assay workflow for evaluating indole analogs.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose & Causality: Evaluates passive transcellular permeability, directly demonstrating the impact of the -CF₃ group's enhanced lipophilicity on the ability of the molecule to cross biological barriers[5]. Self-Validating Elements:

  • Lucifer Yellow Integrity Check: A fluorescent marker that cannot pass through intact lipids; its absence in the acceptor well ensures the artificial membrane has not ruptured.

  • Dynamic Range Controls: Propranolol (High permeability) and Ranitidine (Low permeability) benchmark the assay's sensitivity.

Step-by-Step Methodology:

  • Donor Plate Preparation: Dilute the indole compounds to 10 μM in PBS (pH 7.4) containing 5% DMSO. Add 300 μL to the wells of the donor plate.

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with 5 μL of a 1% (w/v) lecithin in dodecane solution. Causality: This specific lipid mixture accurately mimics the hydrophobic core of a biological lipid bilayer.

  • Acceptor Plate Preparation: Add 300 μL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate, creating a "sandwich." Incubate at room temperature for 5 hours in a sealed humidity chamber to prevent evaporation.

  • Integrity Validation: Post-incubation, read the acceptor plate for Lucifer Yellow fluorescence. Reject any wells showing fluorescence above baseline.

  • Analysis & Calculation: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability coefficient (Pₑ). A Pₑ > 15 x 10⁻⁶ cm/s indicates high passive permeability, a threshold typically surpassed by the fluorinated analog.

Conclusion

Benchmarking 6-Bromo-2-trifluoromethylindole against its non-fluorinated analogs reveals that the introduction of the -CF₃ group is a highly effective strategy for overcoming the inherent metabolic liabilities of the indole core. By utilizing self-validating HLM and PAMPA protocols, researchers can definitively track how the high electronegativity and lipophilicity of fluorine translate into prolonged half-lives and superior membrane permeability. Consequently, 6-Bromo-2-trifluoromethylindole serves as a highly robust, premium intermediate for the development of next-generation therapeutics.

References

1.[1] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link] 2.[3] The role of fluorine in medicinal chemistry. Taylor & Francis. Available at:[Link] 3.[5] Fluorine in medicinal chemistry. PubMed (NIH). Available at: [Link] 4. Fabulous Fluorine in Medicinal Chemistry. Sussex Drug Discovery Centre. Available at: [Link] 5. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link] 6.[4] An insight into the medicinal perspective of synthetic analogs of indole: A review. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-Bromo-2-trifluoromethyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 6-Bromo-2-trifluoromethyl-1H-indole, a halogenated indole derivative, require a thorough understanding of its properties and the regulatory landscape governing its waste management.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound and associated waste streams. Moving beyond a simple checklist, we will explore the causality behind these procedures to ensure that every step is a self-validating component of a comprehensive safety protocol.

Part 1: Hazard Identification and Essential Safety Precautions

Before any handling or disposal begins, a full risk assessment is mandatory. This compound is a solid compound with specific health hazards that dictate our safety protocols.

GHS Hazard Profile

The primary health risks associated with this compound are well-documented in its Safety Data Sheet (SDS).[1] While a specific SDS for the exact CAS number 1782390-81-1 was referenced, data from structurally similar brominated and trifluoromethylated indoles provide a reliable hazard profile.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

These classifications underscore the necessity of preventing direct contact, ingestion, and inhalation.

Required Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[3] Always inspect gloves before use and use proper removal techniques.[4]
Eye Protection Tight-fitting Safety GogglesProtects against splashes and airborne particles, preventing serious eye irritation.[3]
Face Protection Face Shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant splash risk.[3]
Body Protection Chemical-resistant Lab CoatProtects skin and personal clothing from contamination.
Respiratory Protection Not required under normal useHandling should occur in a well-ventilated area or a chemical fume hood to prevent respiratory irritation.[1]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct classification and segregation at the point of generation. As a halogenated organic compound, this compound falls into a specific category of chemical waste.

EPA Hazardous Waste Classification

This compound contains both bromine and fluorine, classifying it as a halogenated organic compound .[5][6] Under the Resource Conservation and Recovery Act (RCRA), wastes from spent halogenated solvents are often listed as F-wastes (e.g., F001, F002).[7][8] While this specific compound may not be explicitly listed, it must be treated as a hazardous waste due to its characteristics of toxicity and irritation.

The guiding principle is to manage this waste stream with the assumption that it is hazardous. It is the generator's responsibility to make a formal hazardous waste determination.[9]

The Critical Importance of Segregation

A common and costly error in laboratory waste management is the mixing of halogenated and non-halogenated waste streams.

  • Halogenated Waste: Contains elements like fluorine, chlorine, bromine, or iodine.[6] Disposal often requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (e.g., HBr, HF) formed during combustion.[10]

  • Non-Halogenated Waste: Lacks halogens. Disposal methods can be less complex and, therefore, less expensive.[6]

Core Directive: Never mix waste containing this compound with non-halogenated solvent waste. Doing so designates the entire container as halogenated waste, significantly increasing disposal costs and environmental burden.[6]

Part 3: Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for managing different waste streams associated with this compound.

Disposal of Pure Compound (Unused or Expired)
  • Container Selection: Use the original container if possible. If not, use a clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Solids."

  • Labeling: The label must be unambiguous. Include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards: "Toxic," "Irritant"

    • Appropriate GHS pictograms

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3]

  • Disposal Request: Arrange for pickup by your institution's certified hazardous waste disposal contractor.[11]

Disposal of Contaminated Labware

This category includes items like pipette tips, contaminated gloves, weigh boats, and paper towels.

  • Gross Decontamination: Remove as much of the solid chemical residue as possible.

  • Segregation: Place all contaminated solid waste into a designated, clearly labeled "Halogenated Solid Waste" container or a durable, sealed plastic bag specifically for this purpose.

  • Final Disposal: This container is then placed in the appropriate drum for hazardous solid waste pickup.

Disposal of Contaminated Glassware
  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve the residue. This rinseate is now considered halogenated hazardous waste.

  • Rinseate Collection: Pour the rinseate into a dedicated "Halogenated Organic Liquid Waste" container. Never pour it down the drain.[6]

  • Secondary Cleaning: After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures with detergent and water.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Waste Container & Labeling cluster_3 Final Disposal Path Start Identify Waste Type Pure Pure/Expired Solid Start->Pure Solid Compound Liquid Contaminated Solvents / Solutions Start->Liquid Liquid Solid Contaminated Labware (gloves, tips) Start->Solid Solid Labware Container_Pure Labelled 'Halogenated Solid Waste' (Original Container Preferred) Pure->Container_Pure Container_Liquid Labelled 'Halogenated Liquid Waste' (Chemically Resistant Bottle) Liquid->Container_Liquid Container_Solid Labelled 'Halogenated Solid Waste' (Sealed Bag or Bin) Solid->Container_Solid Disposal Store in Satellite Accumulation Area & Arrange for Professional Disposal Container_Pure->Disposal Container_Liquid->Disposal Container_Solid->Disposal

Caption: Decision tree for waste segregation and disposal.

Part 4: Spill Management and Decontamination

Accidents happen, but a prepared response minimizes risk.

Small Spill Cleanup (Solid)

For minor spills contained within a chemical fume hood:

  • Alert & Restrict: Inform colleagues in the immediate area and restrict access.

  • PPE: Ensure you are wearing the appropriate PPE as detailed in Part 1.2.

  • Containment: Gently sweep up the solid material and place it into a labeled hazardous waste container.[1][13][14] Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cloth in the solid hazardous waste container.

  • Final Cleaning: Wash the area with soap and water.

Large Spill Cleanup

For significant spills, especially outside of a fume hood:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Secure: Close the doors to the affected area to contain any vapors.

  • Do Not Attempt Cleanup: Allow trained emergency response personnel to handle the cleanup.[15]

Surface Decontamination Protocol

Regular decontamination of work surfaces is a key practice to prevent cross-contamination and exposure.

  • Remove Gross Contamination: Physically remove any visible solid residues.

  • Solvent Wipe: Wipe the surface with a lint-free cloth dampened with a solvent known to dissolve the compound (e.g., acetone, methanol).[16] This effectively removes the chemical residue.

  • Detergent Wash: Follow the solvent wipe with a standard cleaning procedure using a laboratory detergent and water to remove any remaining solvent.[12]

  • Waste Disposal: All wipes and materials used for decontamination must be disposed of as "Halogenated Solid Waste."[17]

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet. (2025, September 22). [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • U.S. Environmental Protection Agency. Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). [Link]

  • Safety Data Sheet: 6-Bromoindole-3-carboxaldehyde. (2024, March 29). [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]

  • Sterile Processing Procedure General Procedure SP1-6: High-level disinfecting protocol. [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes. [Link]

  • Rutgers University. Bromine Standard Operating Procedure. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromobenzene. (2010, January). [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • DNA decontamination methods for internal quality management in clinical PCR laboratories. (2017, June 30). [Link]

  • Little Giant. Chemical Resistance Chart. [Link]

  • Occupational Safety and Health Administration. Bromine. (2024, April 3). [Link]

  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-trifluoromethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-trifluoromethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.